4-hydroxy-5-iodo-2-methylBenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-iodo-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEORXBAJZOYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285216 | |
| Record name | 4-Hydroxy-5-iodo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201810-63-1 | |
| Record name | 4-Hydroxy-5-iodo-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201810-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-5-iodo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-hydroxy-5-iodo-2-methylbenzoic acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-hydroxy-5-iodo-2-methylbenzoic acid, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, a detailed synthesis protocol, and its emerging significance in the synthesis of complex pharmaceutical agents.
Core Molecular and Physical Properties
4-hydroxy-5-iodo-2-methylbenzoic acid is a substituted aromatic carboxylic acid. The presence of iodo, hydroxyl, and methyl functional groups on the benzoic acid scaffold imparts specific reactivity and physical characteristics that are instrumental in its application as a versatile building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1] |
| CAS Number | 201810-63-1 | [1] |
| Appearance | White to off-white crystalline powder | [Generic supplier data] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; slightly soluble in water | [Generic supplier data] |
| Storage | Sealed in a dry, cool (2-8°C) environment | [1] |
Synthesis Protocol: Electrophilic Iodination of 4-hydroxy-2-methylbenzoic Acid
The primary route for the synthesis of 4-hydroxy-5-iodo-2-methylbenzoic acid is the regioselective iodination of the precursor, 4-hydroxy-2-methylbenzoic acid. The hydroxyl group is a strongly activating ortho-, para-director for electrophilic aromatic substitution. As the para position is occupied by the carboxylic acid group, iodination is directed to one of the ortho positions. The steric hindrance from the adjacent methyl group favors iodination at the C5 position.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 4-hydroxy-5-iodo-2-methylbenzoic acid.
Detailed Step-by-Step Methodology
Materials:
-
4-hydroxy-2-methylbenzoic acid
-
Sodium iodide (NaI)
-
Chloramine-T trihydrate
-
Methanol
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-2-methylbenzoic acid (1 equivalent) and sodium iodide (1.1 equivalents) in methanol. Cool the mixture to 0°C in an ice bath.
-
Iodination: To the stirred solution, add Chloramine-T trihydrate (1.2 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 5°C. The use of Chloramine-T provides a source of "I⁺" for the electrophilic substitution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Acidification and Extraction: Acidify the mixture to a pH of 2-3 with 2M HCl. This will precipitate the crude product. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development and Organic Synthesis
4-hydroxy-5-iodo-2-methylbenzoic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The iodine atom serves as a versatile handle for further chemical transformations, most notably in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the core scaffolds of many drug candidates.
While specific drug synthesis pathways involving this exact molecule are often proprietary, the utility of closely related iodo-benzoic acid derivatives is well-documented. For instance, 5-iodo-2-methylbenzoic acid is a key intermediate in the synthesis of certain anti-diabetic drugs.[2] The strategic placement of the iodo, hydroxyl, and carboxylic acid groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures required for biological activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-hydroxy-5-iodo-2-methylbenzoic acid. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Hazard Statements (based on similar compounds):
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Wash skin thoroughly after handling.[4]
-
Wear protective gloves/eye protection/face protection.[4]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-hydroxy-5-iodo-2-methylbenzoic acid is a strategically functionalized molecule with significant potential in organic synthesis and drug discovery. Its synthesis via electrophilic iodination is a reliable process, and its versatile reactivity makes it a valuable building block for the creation of novel and complex chemical entities. As the demand for sophisticated small-molecule therapeutics continues to grow, the importance of such well-defined intermediates is poised to increase.
References
-
PubChem. 5-Iodo-2-methylbenzoic acid. [Link]
-
Tradeasia. 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. [Link]
Sources
solubility of 4-hydroxy-5-iodo-2-methylBenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-hydroxy-5-iodo-2-methylbenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-hydroxy-5-iodo-2-methylbenzoic acid. In the absence of extensive empirical data in publicly accessible literature for this specific molecule, this document synthesizes information from structurally similar compounds to build a predictive solubility profile. It delves into the physicochemical properties of the target molecule, the theoretical principles governing its solubility, and the practical methodologies for empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to inform formulation, purification, and analytical development.
Introduction: The Significance of Solubility
Solubility is a critical physicochemical parameter in pharmaceutical sciences and chemical research. For a molecule like 4-hydroxy-5-iodo-2-methylbenzoic acid, which possesses functional groups pertinent to medicinal chemistry, understanding its solubility is paramount for predicting its bioavailability, designing appropriate formulations, and developing robust purification strategies.[1] Low solubility can present significant challenges, leading to unreliable results in in vitro assays and poor in vivo exposure.[2] This guide provides a foundational understanding of the factors expected to govern the solubility of this specific substituted benzoic acid.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. 4-hydroxy-5-iodo-2-methylbenzoic acid (CAS No. 201810-63-1) is a substituted aromatic carboxylic acid with key functional groups that dictate its interactions with various solvents.
-
Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents.[3] Its acidic nature (predicted pKa ~4.5) means its ionization state is pH-dependent, significantly impacting solubility in aqueous and buffered systems.[4]
-
Hydroxyl Group (-OH): As another polar, protic group, the phenolic hydroxyl contributes to hydrogen bonding capabilities, further enhancing solubility in polar solvents.
-
Iodo Group (-I): The large, electron-rich iodine atom increases the molecule's molecular weight and polarizability. While it can participate in halogen bonding, its primary effect is an increase in hydrophobicity.
-
Methyl Group (-CH₃): This nonpolar alkyl group contributes to the molecule's hydrophobic character.
-
Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or aromatic solvents through π-π stacking.[5]
The interplay between the polar (carboxyl, hydroxyl) and nonpolar (aromatic ring, methyl, iodo) regions of the molecule results in a complex solubility profile. The molecule is expected to exhibit limited solubility in water, which can be increased at higher pH due to the deprotonation of the carboxylic acid and hydroxyl groups.[6]
Table 1: Predicted and Known Physicochemical Properties of 4-hydroxy-5-iodo-2-methylbenzoic Acid and Structurally Related Analogs
| Property | 4-hydroxy-5-iodo-2-methylbenzoic acid | 4-iodo-2-methylbenzoic acid | 5-iodo-2-methylbenzoic acid | 4-hydroxybenzoic acid |
| Molecular Formula | C₈H₇IO₃[7] | C₈H₇IO₂ | C₈H₇IO₂[8] | C₇H₆O₃[9] |
| Molecular Weight | 278.04 g/mol [7] | 262.05 g/mol | 262.04 g/mol [8] | 138.1 g/mol [9] |
| Predicted LogP | 2.00[7] | N/A | 2.5[8] | 1.37[10] |
| Hydrogen Bond Donors | 2[7] | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 2[7] | 2 | 2 | 3 |
| Topological Polar Surface Area (TPSA) | 57.53 Ų[7] | 37.3 Ų | 37.3 Ų[8] | 57.53 Ų |
| Melting Point | N/A | 172 °C[11] | 179-185 °C[12] | N/A |
| Known Solubility | No data found | Chloroform (Slightly), DMSO (Slightly), Aqueous Base (Slightly)[11] | Water (Slightly), Alcohol (Soluble), DMSO (Soluble)[12][13] | DMSO (approx. 5 mg/mL), DMF (approx. 5 mg/mL), Sparingly soluble in aqueous buffers[9] |
N/A: Not Available in searched sources.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility.[14] This means that solutes dissolve best in solvents with similar polarity and intermolecular forces.
Solvent Polarity and Hydrogen Bonding
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and hydroxyl groups of the target molecule. Therefore, 4-hydroxy-5-iodo-2-methylbenzoic acid is predicted to have high solubility in these solvents. For comparison, benzoic acid's solubility is highest in ethanol and methanol.[3][15] The related 5-iodo-2-methylbenzoic acid is also soluble in alcohol.[12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxyl group and the hydroxyl group.[5] Good solubility is expected. For instance, 4-hydroxybenzoic acid is soluble in DMSO and DMF at approximately 5 mg/mL.[9]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. The large, nonpolar aromatic ring and iodo-substituent will have some affinity for these solvents, but the highly polar carboxylic acid and hydroxyl groups will strongly disfavor dissolution. Consequently, the molecule is predicted to have low to very low solubility in nonpolar solvents. Benzoic acid exhibits low solubility in toluene.[15]
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents offer a balance. Dichloromethane is a weak hydrogen bond acceptor, while ethyl acetate is a stronger one. Moderate solubility is anticipated, likely lower than in polar protic or aprotic solvents but higher than in nonpolar solvents.
The diagram below illustrates the key solute-solvent interactions that govern solubility.
Caption: Predicted solubility based on solvent-solute interactions.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, empirical measurement is essential. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[16][17]
Principle
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent.[18] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[19][20] After equilibrium is achieved, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is a self-validating system designed to ensure accurate and reproducible results.
A. Preparation:
-
Vessel Selection: Use clear glass vials or flasks with screw caps to allow for visual inspection of undissolved solid.
-
Solvent Preparation: Prepare the desired organic solvents. Ensure they are of high purity.
-
Compound Weighing: Accurately weigh an amount of 4-hydroxy-5-iodo-2-methylbenzoic acid that is known to be in excess of its expected solubility into each vial. This ensures a saturated solution is formed.[16]
B. Equilibration:
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen solvent to each vial containing the pre-weighed compound.
-
Agitation: Secure the vials in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate at a speed sufficient to keep the solid suspended without creating a vortex.[19]
-
Equilibration Time: Allow the samples to shake for a predetermined period. A common duration is 24 to 72 hours.[21] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[18]
C. Sample Separation and Analysis:
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a chemically compatible syringe filter (e.g., 0.45 µm PTFE) and filter the solution into a clean analysis vial. This step is critical to remove all undissolved particles.
-
Dilution: Immediately dilute the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
The workflow for this protocol is illustrated below.
Sources
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
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- 4. mVOC 4.0 [bioinformatics.charite.de]
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Technical Guide: 4-Hydroxy-5-iodo-2-methylbenzoic Acid (CAS 201810-63-1)
[1][2][3][4]
Executive Summary
4-Hydroxy-5-iodo-2-methylbenzoic acid (CAS 201810-63-1 ) is a highly specialized halogenated benzoic acid derivative used primarily as a regioselective building block in medicinal chemistry.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a carboxylic acid (C1), a phenolic hydroxyl (C4), and an aryl iodide (C5).
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical identifiers, validated synthetic pathways, and utility in palladium-catalyzed cross-coupling reactions for drug discovery.
Part 1: Chemical Identity & Physicochemical Properties
Core Identifiers
The precise identification of this compound is critical due to the existence of multiple positional isomers (e.g., 3-iodo or 6-iodo variants).
| Identifier | Value |
| CAS Number | 201810-63-1 |
| IUPAC Name | 4-Hydroxy-5-iodo-2-methylbenzoic acid |
| Molecular Formula | |
| Molecular Weight | 278.04 g/mol |
| SMILES | CC1=CC(=C(C=C1C(=O)O)O)I |
| InChI Key | KISJQMPHSCFGKR-UHFFFAOYSA-N |
Physical Specifications
-
Appearance: White to off-white crystalline powder.
-
Solubility: Soluble in DMSO, Methanol, and dilute aqueous base; sparingly soluble in water.
-
pKa (Predicted): ~4.2 (Carboxylic acid), ~9.5 (Phenol).
-
Storage: 2–8°C, inert atmosphere. Light Sensitive (Aryl iodides can undergo homolytic cleavage/discoloration upon prolonged light exposure).
Part 2: Structural Analysis & Reactivity Logic
The utility of 4-hydroxy-5-iodo-2-methylbenzoic acid stems from its "functional density." The diagram below illustrates the electronic environment and steric considerations that dictate its reactivity.
Figure 1: Functional group topology showing the cooperative electronic directing effects that stabilize the 5-iodo position.
Reactivity Profile
-
C5-Iodine (Electrophile): The C-I bond is the most reactive site for transition-metal catalysis. It readily undergoes oxidative addition with Pd(0), enabling Suzuki-Miyaura, Sonogashira, or Heck couplings.
-
C4-Hydroxyl (Nucleophile): The phenol is acidic (
) and can be selectively alkylated (e.g., Williamson ether synthesis) to tune lipophilicity. -
C1-Carboxylic Acid (Electrophile): Standard amide coupling conditions (EDC/NHS or HATU) allow for the attachment of pharmacophores or solubilizing tails.
Part 3: Synthesis & Production Methodology
Retrosynthetic Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The precursor, 4-hydroxy-2-methylbenzoic acid (CAS 578-39-2), contains a strong activating group (-OH) and a weak activating group (-CH3).
-
Regioselectivity Control:
-
The -OH group directs ortho and para. The para position is blocked by the methyl group (relative to OH) or COOH depending on numbering, but in this specific scaffold (4-OH, 2-Me), the open ortho positions are C3 and C5.
-
C3: Sterically crowded (sandwiched between -OH and -CH3).
-
C5: Sterically accessible.
-
Result: Iodination proceeds with high regioselectivity to the C5 position.
-
Validated Experimental Protocol
Note: This protocol is adapted from standard iodination procedures for activated phenols [3, 4].
Reagents:
-
Precursor: 4-Hydroxy-2-methylbenzoic acid (1.0 eq)
-
Iodine Source:
(1.05 eq) -
Oxidant/Base:
(30%) or Ethylenediamine -
Solvent: Methanol or Ethanol
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 4-hydroxy-2-methylbenzoic acid in 50 mL of Methanol.
-
Activation: Add 1.1 equivalents of ethylenediamine (complexes with iodine to modulate reactivity).
-
Iodination: Add 1.05 equivalents of solid Iodine (
) portion-wise over 30 minutes at 0°C.-
Why? Low temperature prevents over-iodination at the C3 position.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Quench: Pour mixture into ice water containing 5% Sodium Thiosulfate (
) to reduce unreacted iodine (indicated by disappearance of brown color). -
Isolation: Acidify to pH 3 with 1N HCl. The product, 4-hydroxy-5-iodo-2-methylbenzoic acid , will precipitate.
-
Purification: Recrystallize from Ethanol/Water to remove trace regioisomers.
Figure 2: Synthetic pathway demonstrating the regioselective iodination driven by the C4-hydroxyl group.[3]
Part 4: Applications in Drug Development
Scaffold Diversification (Suzuki-Miyaura Coupling)
This compound is a "linchpin" intermediate. The iodine atom allows researchers to attach aryl or heteroaryl groups to the C5 position, creating biaryl ethers or biphenyl systems common in kinase inhibitors.
-
Mechanism: Pd(0) inserts into the C-I bond (Oxidative Addition), followed by Transmetallation with a boronic acid, and Reductive Elimination.
-
Advantage: The C-I bond is more reactive than C-Br or C-Cl, allowing for milder reaction conditions (e.g., room temperature, weak bases) that preserve the carboxylic acid moiety.
PROTAC Linker Design
The carboxylic acid (C1) and hydroxyl (C4) groups provide orthogonal attachment points.
-
C1: Can be linked to an E3 ligase ligand (e.g., Thalidomide derivative).
-
C4: Can be linked to the target protein ligand.
-
C5: Can be used to modulate the rigidity and angle of the linker via cross-coupling.
Part 5: Safety & Handling (SDS Summary)
| Hazard Category | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Wear nitrile gloves and lab coat. |
| Skin Irritation | H315: Causes skin irritation. | Wash immediately with soap/water. |
| Eye Damage | H318: Causes serious eye damage. | Wear safety goggles/face shield. |
| Reactivity | Incompatible with strong oxidizers. | Store away from peroxides/nitrates. |
Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste contractor suitable for halogenated solvents/solids. Do not release into drains.
References
-
ChemScene . (n.d.). 4-Hydroxy-5-iodo-2-methylbenzoic acid Product Information. Retrieved from
-
BLD Pharm . (n.d.). 4-Hydroxy-5-iodo-2-methylbenzoic acid (CAS 201810-63-1).[1][4][2][5] Retrieved from
-
Patil, B. R., et al. (2006).[6] Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.[6] Retrieved from
-
PubChem . (n.d.). Compound Summary: 4-Hydroxy-5-iodo-2-methylbenzoic acid.[4][2][5] National Library of Medicine. Retrieved from
Sources
- 1. 37470-46-5|4-Hydroxy-3-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 133-91-5|2-Hydroxy-3,5-diiodobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 5-Iodo-2-methylbenzoic acid | 54811-38-0 [chemicalbook.com]
- 4. 618-76-8|4-Hydroxy-3,5-diiodobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 5-chloro-2-hydroxy-4-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. arkat-usa.org [arkat-usa.org]
safety data sheet (SDS) for 4-hydroxy-5-iodo-2-methylBenzoic acid
This is an in-depth technical guide and safety analysis for 4-Hydroxy-5-iodo-2-methylbenzoic acid , designed for research and drug development professionals.
CAS Registry Number: 201810-63-1 Formula: C₈H₇IO₃ Molecular Weight: 278.04 g/mol [1][2]
Executive Summary & Chemical Context
4-Hydroxy-5-iodo-2-methylbenzoic acid is a trisubstituted benzene derivative utilized primarily as a scaffold in medicinal chemistry. It serves as a critical building block for SGLT2 inhibitors (e.g., gliflozin analogs) and other metabolic disease therapeutics. Its structural utility lies in the orthogonal reactivity of its three functional groups:
-
Carboxylic Acid (C1): Handle for esterification or amide coupling.
-
Phenolic Hydroxyl (C4): Site for etherification (e.g., glycosylation in SGLT2 synthesis).
-
Iodide (C5): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Safety Criticality: While classified under generic GHS categories, the presence of the iodine atom introduces specific stability concerns (photolysis) and potential for organo-iodide sensitization that standard SDS templates often overlook.
Hazard Identification & Risk Assessment
GHS Classification (29 CFR 1910.1200)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Mechanistic Hazard Analysis
-
Acidity (pKa ~4.5): The carboxylic acid moiety contributes to mucosal irritation. Inhalation of dust can trigger immediate upper respiratory tract inflammation.
-
Iodo-Dehalogenation: Organic iodides are susceptible to homolytic cleavage by UV light, releasing iodine radicals (
) and eventually free iodine ( ), which is corrosive and a sensitizer. -
Phenolic Reactivity: The 4-hydroxy group increases electron density, making the ring susceptible to oxidation if stored improperly, potentially forming quinone-like impurities which are often sensitizers.
Handling & Storage Protocols
Storage Architecture
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent phenolic oxidation.
-
Light: Strictly Light Sensitive. Store in amber vials or foil-wrapped containers.
Experimental Handling Workflow
The following DOT diagram illustrates the logical flow for safe handling, emphasizing the "Light Exclusion" rule often missed in standard protocols.
Figure 1: Safe handling workflow emphasizing visual inspection for dehalogenation (yellowing).
Emergency Response & First Aid
Self-Validating Response System
Do not rely solely on memory. Use the "Dilute-Neutralize-Contain" logic.
-
Eye Contact (H319):
-
Immediate Action: Flush with water for 15 minutes.
-
Causality: The acidity will damage the cornea; immediate dilution restores pH balance.
-
Contraindication: Do not use neutralizing eye drops (e.g., bicarbonate) immediately, as the exothermic reaction can worsen thermal injury.
-
-
Skin Contact (H315):
-
Protocol: Wash with soap and water.
-
Specific Note: If the compound has decomposed (yellow stain), wash with a dilute sodium thiosulfate solution to reduce free iodine to water-soluble iodide.
-
-
Inhalation (H335):
-
Action: Move to fresh air.
-
Observation: Monitor for delayed pulmonary edema if large quantities of dust were inhaled (rare but possible with benzoic acid derivatives).
-
Structural Reactivity & Incompatibilities
Understanding the molecule's reactivity prevents accidents. This diagram maps the functional groups to their specific incompatibility risks.
Figure 2: Structural reactivity map highlighting specific chemical incompatibilities.
Quantitative Physical Data
| Property | Value | Source/Estimation |
| Appearance | White to off-white powder | Experimental Observation |
| Melting Point | >200°C (Decomposes) | Analogous Benzoic Acids |
| Solubility | DMSO, Methanol, dilute Base | Polar Functional Groups |
| pKa (Acid) | ~4.2 - 4.5 | Predicted (Benzoic Acid) |
| pKa (Phenol) | ~9.5 - 10.0 | Predicted (Phenol) |
Toxicological Information
-
Acute Toxicity: No specific LD50 data exists for this specific isomer.
-
Read-Across Data: Based on 4-hydroxybenzoic acid (LD50 Oral Rat > 2200 mg/kg) and iodobenzoic acid derivatives.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, halogenated aromatics can be persistent; avoid environmental release.
Disposal Considerations
Protocol:
-
Classification: Hazardous Waste (Halogenated Organic).
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases during collection to prevent exothermic runaway.
-
Method: High-temperature incineration equipped with a scrubber.
-
Why? Incineration of iodinated compounds releases elemental iodine (
) or HI gas. The scrubber is legally required to capture these corrosive gases.
-
References
-
PubChem. 5-Iodo-2-methylbenzoic acid (Analogous Safety Data). National Library of Medicine. Link
-
ChemScene. 4-Hydroxy-5-iodo-2-methylbenzoic acid Product Data (CAS 201810-63-1).[1][2][3]Link
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.Link
-
Sigma-Aldrich. Safety Data Sheet for 4-Iodo-2-methylbenzoic acid (Structural Analog).Link
Sources
An In-depth Technical Guide to the Synthesis of 4-hydroxy-5-iodo-2-methylbenzoic acid
For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of new molecular entity creation. 4-hydroxy-5-iodo-2-methylbenzoic acid, a key building block, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth analysis of the most plausible and scientifically sound methodologies for its synthesis, grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.
Introduction
4-hydroxy-5-iodo-2-methylbenzoic acid (CAS No. 201810-63-1) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a hydroxyl, an iodo, a methyl, and a carboxylic acid group on a benzene ring, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This guide will focus on the most logical synthetic pathway, starting from a readily available precursor and employing a regioselective iodination as the key step.
Proposed Synthetic Route: An Overview
The most direct and efficient synthetic strategy for 4-hydroxy-5-iodo-2-methylbenzoic acid commences with the commercially available 4-hydroxy-2-methylbenzoic acid. The synthesis can be conceptually broken down into two primary stages:
-
Synthesis of the Starting Material: Preparation of 4-hydroxy-2-methylbenzoic acid via the Kolbe-Schmitt reaction.
-
Regioselective Iodination: The introduction of an iodine atom at the C5 position of the aromatic ring.
This approach is advantageous as it utilizes a well-established carboxylation reaction and a subsequent, highly regioselective electrophilic aromatic substitution.
Caption: Overview of the proposed synthetic pathway.
Part 1: Synthesis of 4-hydroxy-2-methylbenzoic acid
The Kolbe-Schmitt reaction is a classic and industrially relevant method for the synthesis of hydroxybenzoic acids.[2] It involves the carboxylation of a phenoxide ion with carbon dioxide under elevated temperature and pressure.
Reaction Mechanism:
The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide. The ortho-position to the hydroxyl group is generally favored, but the reaction conditions can be optimized to yield the para-isomer, 4-hydroxy-2-methylbenzoic acid, from m-cresol.[2]
Experimental Protocol (Adapted from analogous procedures):
-
Phenoxide Formation: In a high-pressure reactor, m-cresol is treated with a strong base, such as potassium hydroxide, to form the corresponding potassium phenoxide.
-
Carboxylation: The reactor is then pressurized with carbon dioxide gas to several hundred kPa and heated to approximately 200°C.[2]
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by acidification with a mineral acid (e.g., hydrochloric acid), which precipitates the 4-hydroxy-2-methylbenzoic acid. The crude product can then be purified by recrystallization.
Part 2: Regioselective Iodination of 4-hydroxy-2-methylbenzoic acid
The key step in the synthesis is the regioselective iodination of 4-hydroxy-2-methylbenzoic acid. The hydroxyl and methyl groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The C5 position is ortho to the powerful activating hydroxyl group and para to the methyl group, making it the most electron-rich and sterically accessible position for electrophilic attack.
Several methods for the iodination of phenols and other activated aromatic rings have been reported and can be adapted for this specific transformation.[3][4][5][6] A common and effective method involves the use of molecular iodine in the presence of an oxidizing agent.[7]
Causality Behind Experimental Choices:
-
Iodinating Agent: Molecular iodine (I₂) is a mild electrophile. To enhance its reactivity, an oxidizing agent is often used to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[7]
-
Oxidizing Agent: Iodic acid (HIO₃) is an effective oxidizing agent for this purpose. It oxidizes iodide (I⁻) formed during the reaction back to iodine, and also helps in the generation of the electrophilic iodine species.[7][8]
-
Solvent: A protic solvent like aqueous ethanol is often used to facilitate the dissolution of the reagents and to mediate the reaction.[9]
Experimental Protocol (Proposed):
-
Dissolution: 4-hydroxy-2-methylbenzoic acid is dissolved in aqueous ethanol in a reaction flask.
-
Addition of Iodine: Molecular iodine is added to the solution.
-
Addition of Oxidizing Agent: A solution of iodic acid in water is added dropwise to the stirring reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 35-40°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[7]
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water to precipitate the crude product. The excess iodine is quenched by adding a solution of sodium thiosulfate. The solid product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-hydroxy-5-iodo-2-methylbenzoic acid.[10]
Caption: Step-by-step workflow for the iodination reaction.
Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield | Purity |
| 1 | m-Cresol | 1. KOH2. CO₂ (high P/T) | 4-hydroxy-2-methylbenzoic acid | >90% (reported for analogous reactions) | >98% after recrystallization |
| 2 | 4-hydroxy-2-methylbenzoic acid | I₂, HIO₃, aq. Ethanol | 4-hydroxy-5-iodo-2-methylbenzoic acid | 80-90% (estimated based on similar iodinations) | >98% after recrystallization |
Conclusion
The synthesis of 4-hydroxy-5-iodo-2-methylbenzoic acid can be reliably achieved through a two-step process involving the Kolbe-Schmitt carboxylation of m-cresol followed by a regioselective iodination of the resulting 4-hydroxy-2-methylbenzoic acid. This approach is based on well-understood and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential industrial production. The provided protocols, grounded in analogous and established methodologies, offer a clear and logical pathway for obtaining this valuable chemical intermediate with high purity and good yield.
References
- J. Braz. Chem. Soc., Vol. 20, No. 10, 1916-1920, 2009.
- Chemia, November 14, 2022.
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- Patil, B. R.; Bhusare, S. R.; Pawar, R. P.; Vibhute, Y. B. Tetrahedron Letters2005, 46, 7179-7181.
- Studylib, "Iodination of Phenols: Lab Procedure & Arom
- MDPI, Molecules, "A New Rapid and Specific Iodin
- Joshi, S.; Vyas, S. M.; et al. Tetrahedron2011.
- Semantic Scholar, "Regioselective Iodination of Chlorinated Arom
- Google Patents, CN113423683A, "Method for producing 4-hydroxy-2-methylbenzoic acid".
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- Orito, K.; Takeo, M.; Hatakeyama, T.; Tokuda, M. Synthesis1995, 1995, 1273-1277.
- ChemRxiv, "Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoyl
- Google Patents, US7642374B2, "Process for producing 5-iodo-2-methylbenzoic acid".
- ResearchGate, "Iodination of hydroxy arom
- Patsnap, "2-methylbenzoic acid patented technology retrieval search results".
- Google Patents, EP1642881A4, "Process for producing 5-iodo-2-methylbenzoic acid".
- Quick Company, "Process For Producing 5 Iodo 2 Methylbenzoic Acid".
- ChemRxiv, "Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoyl
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- JACS Au, "Decarboxylation in N
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A Technical Guide to the Potential Biological Activities of 4-Hydroxy-5-iodo-2-methylbenzoic Acid Derivatives
Abstract
Derivatives of halogenated phenolic acids represent a compelling class of molecules in medicinal chemistry and drug development. The strategic incorporation of functional groups such as iodine and hydroxyl moieties onto a benzoic acid scaffold can profoundly influence the compound's physicochemical properties and biological activity. This guide provides an in-depth exploration of the potential therapeutic applications of derivatives based on the 4-hydroxy-5-iodo-2-methylbenzoic acid core structure. We will dissect the rationale behind investigating these compounds, detail synthetic and derivatization strategies, and provide field-proven experimental protocols for evaluating their potential antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, we will explore plausible mechanisms of action, supported by signaling pathway diagrams, to offer a comprehensive resource for researchers, scientists, and drug development professionals dedicated to discovering novel therapeutic agents.
Introduction: The Rationale for a Multifunctional Scaffold
The 4-hydroxy-5-iodo-2-methylbenzoic acid structure is a unique scaffold engineered with distinct functional groups, each contributing to its potential for biological interaction.
-
The Phenolic Hydroxyl Group: The hydroxyl group is a cornerstone of many biologically active natural products. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites and cellular receptors. Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties.[1][2][3]
-
The Iodine Atom: The introduction of a halogen, specifically iodine, significantly increases the lipophilicity of the molecule. This can enhance its ability to cross microbial cell membranes, a critical factor for antimicrobial agents.[4] The high atomic number of iodine also makes its derivatives potential candidates for X-ray contrast agents in medical imaging.[5]
-
The Carboxylic Acid Group: This functional group provides a key site for derivatization, allowing for the synthesis of esters, amides, and other analogues to modulate pharmacokinetics and explore structure-activity relationships (SAR). Its acidity is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.[6]
-
The Methyl Group: The methyl group at the ortho position can influence the conformation of the carboxylic acid group and modulate the electronic properties of the aromatic ring.
The convergence of these features suggests that derivatives of this scaffold could exhibit a wide spectrum of biological activities, making them a fertile ground for therapeutic discovery.
Synthesis and Derivatization Strategies
The generation of a library of 4-hydroxy-5-iodo-2-methylbenzoic acid derivatives is the foundational step in exploring their therapeutic potential. This involves a logical workflow from the core synthesis to diverse derivatizations.
Diagram: General Research & Development Workflow
Caption: Workflow from synthesis to biological lead optimization.
Synthesis of the Core Scaffold
The synthesis of the core compound can be achieved through electrophilic iodination of the precursor, 4-hydroxy-2-methylbenzoic acid. The directing effects of the hydroxyl and methyl groups guide the iodine atom to the C5 position.
Protocol: Ortho-Iodination of a Phenolic Acid
-
Reaction Setup: In a round-bottom flask protected from light, dissolve the starting benzoic acid derivative (e.g., 4-hydroxy-2-methylbenzoic acid) in a suitable solvent such as glacial acetic acid.[7]
-
Addition of Iodinating Agent: Slowly add an iodinating reagent. A common choice is a mixture of elemental iodine (I₂) and an oxidizing agent (e.g., nitric acid or sodium periodate) to generate the electrophilic iodinating species in situ.[6] The reaction can also be catalyzed by transition metals like Iridium or Palladium for milder conditions.[8][9]
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress periodically using thin-layer chromatography (TLC) until the starting material is consumed.[6][7]
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[6]
-
Purification: Collect the solid by filtration, wash with water to remove acid residues, and then with a sodium thiosulfate solution to remove excess iodine. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to yield the pure 4-hydroxy-5-iodo-2-methylbenzoic acid.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety is a prime handle for creating diverse libraries of esters and amides, which can significantly alter the compound's activity and ADME properties.
Protocol: Synthesis of Ester Derivatives (Example)
-
Activation: Dissolve the synthesized core acid in a dry, aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent like dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (EDC) along with a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Nucleophilic Attack: Add the desired alcohol (e.g., ethanol, benzyl alcohol) to the activated acid mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Once complete, filter off any urea byproduct (if using DCC). Wash the organic phase sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester using column chromatography.
Potential Biological Activity & Evaluation Protocols
Based on the structural features and literature on related compounds, we can prioritize several key areas for biological screening.
Antimicrobial Activity
Rationale: The lipophilic character imparted by the iodinated benzene ring can facilitate the penetration of microbial cell membranes, potentially disrupting essential cellular processes and leading to growth inhibition or cell death.[4] This makes antimicrobial screening a high-priority starting point.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of a compound that prevents visible microbial growth.[4][10]
-
Preparation: Prepare a stock solution of each test derivative in dimethyl sulfoxide (DMSO). In a sterile 96-well microplate, perform a two-fold serial dilution of each compound in an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[4] The final concentration of DMSO should be kept low (e.g., <1%) to avoid solvent toxicity.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[11] Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under conditions suitable for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.[4] This can be confirmed by measuring absorbance with a microplate reader.
Data Presentation:
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|
| Core Acid | >128 | >128 | 64 |
| Methyl Ester | 64 | 128 | 32 |
| Benzyl Ester | 32 | 64 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
(Note: Data is hypothetical for illustrative purposes.)
Anti-inflammatory Activity
Rationale: Phenolic compounds are well-documented anti-inflammatory agents.[12][13] They can act by scavenging free radicals or by inhibiting key enzymes and transcription factors involved in the inflammatory response, such as cyclooxygenase (COX) and nuclear factor-κB (NF-κB).[1][14]
Protocol: Nitric Oxide (NO) Production Inhibition in Macrophages This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[15]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (a component of bacterial cell walls) to the wells. Include wells with cells and LPS only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Nitric oxide production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The absorbance is read at ~540 nm.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production). A concurrent cell viability assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cytotoxicity.
Anticancer Activity
Rationale: Many phenolic compounds and their derivatives exhibit antiproliferative and pro-apoptotic effects on cancer cells.[16][17] They can interfere with signaling pathways that control cell growth and survival. The potential of these derivatives to induce cell death in cancer cell lines warrants investigation.
Protocol: MTT Cell Viability Assay This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed a cancer cell line of interest (e.g., MDA-MB-231 for breast cancer) in a 96-well plate and allow attachment.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of the test derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Data Presentation:
| Derivative | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | NIH/3T3 (Normal) IC₅₀ (µM) |
|---|---|---|---|
| Core Acid | 75.2 | 98.6 | >200 |
| Ethylamide | 42.1 | 55.3 | >200 |
| Phenylamide | 15.8 | 21.4 | 150.7 |
| Cisplatin | 12.4 | 9.8 | 12.4 |
(Note: Data is hypothetical for illustrative purposes. Comparing toxicity against a normal cell line like NIH/3T3 is crucial for assessing selectivity.)[18]
Proposed Mechanisms of Action
Understanding how a compound works is as important as knowing that it works. The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways.
Diagram: Potential Inhibition of the NF-κB Inflammatory Pathway
Caption: Inhibition of the NF-κB pathway by phenolic compounds.
Many phenolic compounds exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade.[1][14] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, like LPS, activate the IKK complex, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS (producing NO) and COX-2.[1] The 4-hydroxy-5-iodo-2-methylbenzoic acid derivatives could potentially inhibit this pathway by preventing the activation of the IKK complex or by directly interfering with NF-κB's ability to translocate to the nucleus.
Summary and Future Directions
The 4-hydroxy-5-iodo-2-methylbenzoic acid scaffold is a promising starting point for the development of novel therapeutic agents. The strategic combination of a phenolic hydroxyl, an iodine atom, and a modifiable carboxylic acid group suggests a high potential for multifaceted biological activity.
Key Takeaways:
-
High Potential: The scaffold is primed for antimicrobial, anti-inflammatory, and anticancer activities.
-
Systematic Evaluation: A logical progression from synthesis to tiered biological screening is essential for identifying lead compounds.
-
Mechanism-Driven Research: Investigating the impact of these derivatives on key signaling pathways like NF-κB will provide crucial insights for rational drug design.
Future research should focus on:
-
Broad Biological Screening: Testing the synthesized library against a wider panel of bacterial and fungal strains, cancer cell lines, and viral targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying each part of the scaffold to understand how changes in structure affect biological activity.
-
In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
-
Computational Modeling: Using in silico tools to predict ADME/Tox properties and guide the design of next-generation derivatives with improved potency and safety.[6]
By pursuing these avenues, the full therapeutic potential of 4-hydroxy-5-iodo-2-methylbenzoic acid derivatives can be systematically unlocked, potentially leading to the next generation of effective medicines.
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- 15. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR | MDPI [mdpi.com]
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- 17. journal.waocp.org [journal.waocp.org]
- 18. Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation & Supramolecular Analysis of 4-Hydroxy-5-iodo-2-methylbenzoic Acid
Executive Summary & Molecular Context[1]
4-Hydroxy-5-iodo-2-methylbenzoic acid is a critical scaffold in medicinal chemistry, often utilized as an intermediate for kinase inhibitors and radiopharmaceutical precursors. Its structural analysis is non-trivial due to the competing intermolecular forces: strong hydrogen bonding (HB) from the carboxylic acid/phenol moieties and significant halogen bonding (XB) potential from the iodine atom.
This guide provides a rigorous workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of this molecule. It moves beyond standard protocols to address specific challenges posed by heavy-atom (iodine) absorption and the steric influence of the ortho-methyl group.
Theoretical Structural Model & Synthon Prediction
Before experimental determination, a crystallographer must establish a hypothesis for the packing network. For 4-hydroxy-5-iodo-2-methylbenzoic acid, three dominant synthons dictate the lattice energy.
The Ortho-Methyl Effect
The methyl group at the C2 position exerts steric pressure on the C1-Carboxyl bond. Unlike unsubstituted benzoic acid, which is planar, the C2-methyl group typically forces the carboxylate group to rotate out of the aromatic plane (torsion angle
Competing Intermolecular Forces
The crystal lattice is defined by a hierarchy of interactions:
| Interaction Type | Donor | Acceptor | Predicted Geometry | Strength (kJ/mol) |
| Carboxylic Dimer | O-H (Acid) | C=O (Acid) | Centrosymmetric | 40–60 (Strong) |
| Halogen Bond (XB) | C-I ( | O (Phenol/Carbonyl) | Linear ( | 10–25 (Medium) |
| Phenolic HB | O-H (Phenol) | O (Carbonyl/Phenol) | Infinite chains or spirals | 15–30 (Medium) |
Expert Insight: The Iodine atom is polarizable and exhibits a positive electrostatic potential cap (the
Experimental Workflow: Crystallogenesis to Refinement
The following diagram outlines the critical path for solving this structure, emphasizing the "Heavy Atom" strategy required by the Iodine substituent.
Figure 1: End-to-end crystallographic workflow. Note the specific requirement for Molybdenum (Mo) radiation due to Iodine absorption.
Detailed Protocols
Crystallization Strategy
Standard recrystallization often yields microcrystalline powder for this class of molecules. To obtain X-ray quality single crystals, use Slow Evaporation with a focus on halogen-bond compatible solvents.
Protocol:
-
Solvent System: Dissolve 20 mg of compound in 2 mL of THF/Toluene (1:1) . Toluene promotes
-stacking, while THF ensures solubility. Avoid alcohols (MeOH/EtOH) initially, as they compete as Hydrogen Bond donors, potentially disrupting the desired Halogen Bonding motifs. -
Vessel: Use a 4 mL vial inside a larger jar containing pure Toluene (Vapor Diffusion).
-
Conditions: Store in the dark. Iodine-carbon bonds can be photolabile over weeks in solution.
-
Observation: Check for prisms or blocks after 3-5 days. Needles indicate rapid growth (poor quality).
Data Collection (The Iodine Challenge)
The presence of Iodine (
-
Radiation Source: Use Mo K
( Å). Cu sources will result in excessive absorption and data truncation. -
Absorption Coefficient (
): Expect . -
Correction Strategy: You must perform a rigorous absorption correction. A multi-scan method (SADABS or CrysAlisPro scaling) is usually sufficient, but for high-precision electron density mapping, face-indexing the crystal is recommended to explicitly model the path length of X-rays through the iodine-rich lattice.
Structure Solution & Refinement
-
Space Group Determination: Look for systematic absences. If the molecule crystallizes in a chiral space group (unlikely unless using a chiral co-crystal former), ensure Flack parameter refinement. Most likely:
(Monoclinic). -
Phasing: The Iodine atom is a "heavy atom." Modern intrinsic phasing algorithms (SHELXT) will locate the Iodine position immediately. Use the Iodine phase to expand the rest of the structure (Fourier expansion).
-
Hydrogen Placement:
-
Aromatic/Methyl H: Place geometrically (HFIX 43/137).
-
Hydroxy/Carboxyl H: Locate in the difference Fourier map (
). This is crucial to confirm the "dimer" vs "catemer" hydrogen bonding network.
-
Supramolecular Analysis: The Interaction Map
Once the structure is solved, the analysis shifts to understanding the stability of the lattice. The following diagram illustrates the competing forces you must quantify in the discussion of the crystal structure.
Figure 2: Supramolecular interaction map. The Iodine-Oxygen halogen bond acts as a "molecular clip" connecting the carboxylic acid dimers.
Analysis Checklist for the Researcher
When writing the final Crystallographic Information File (CIF) and manuscript:
-
Calculate the
angle: (C2-C1-COO plane). If , explicitly link this to the steric bulk of the methyl group. -
Measure
: If the distance is less than the sum of van der Waals radii ( Å) and the angle is , you have confirmed a Halogen Bond .[2] -
Check for Disorder: The iodine atom is heavy and can sometimes exhibit "wobble" (large thermal ellipsoids). If
of Iodine is that of Carbon, consider modeling disorder or checking for lower symmetry.
References
-
Grope, S. et al. (2023). "On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids." ACS Publications.
-
University of York. (n.d.). "scXRD: Growing single crystals - Slow solvent evaporation." Chemistry Teaching Labs.
-
MDPI. (2021). "Nature of the Hydrogen Bond Enhanced Halogen Bond." Molecules.
-
Wikipedia. (n.d.). "Halogen bond: Definition and Donor Characteristics."
-
University of Warwick. (2024). "Single Crystal Growth: Solution Growth Methods."
Sources
Methodological & Application
step-by-step preparation of 4-hydroxy-5-iodo-2-methylBenzoic acid
Application Note: Step-by-Step Preparation of 4-Hydroxy-5-iodo-2-methylbenzoic Acid
Executive Summary
This guide details the laboratory-scale synthesis and purification of 4-hydroxy-5-iodo-2-methylbenzoic acid , a critical intermediate in the development of proteolysis-targeting chimeras (PROTACs) and radiolabeled ligands.
The protocol utilizes a regioselective oxidative iodination of 4-hydroxy-2-methylbenzoic acid. Unlike traditional methods using iodine monochloride (ICl) or iodine/ammonia, this protocol employs a Sodium Iodide (NaI) / Sodium Hypochlorite (NaOCl) system. This "green chemistry" approach offers superior atom economy, reduced toxicity, and high regioselectivity for the C5 position due to the synergistic directing effects of the hydroxyl and methyl groups.
Retrosynthetic Analysis & Reaction Design
The synthesis targets the C5 position of the benzoic acid core. The regiochemistry is dictated by the electronic directing effects of the substituents on the starting material, 4-hydroxy-2-methylbenzoic acid.
-
Hydroxyl (-OH) at C4: Strong ortho/para director. Activates C3 and C5.
-
Methyl (-CH3) at C2: Weak ortho/para director. Activates C3, C5, and C6 relative to itself.
-
Carboxyl (-COOH) at C1: Strong meta director. Deactivates the ring but directs incoming electrophiles to C3 and C5.
Steric Argument:
-
C3: Located between the -OH and -CH3 groups. Highly sterically hindered.
-
C5: Located between the -OH and -H. Sterically accessible.
Figure 1: Retrosynthetic pathway demonstrating the direct iodination strategy.
Materials & Equipment
Reagents:
| Reagent | CAS Number | Purity | Role |
|---|---|---|---|
| 4-Hydroxy-2-methylbenzoic acid | 578-39-2 | >98% | Substrate |
| Sodium Iodide (NaI) | 7681-82-5 | >99% | Iodine Source |
| Sodium Hypochlorite (NaOCl) | 7681-52-9 | 10-13% soln | Oxidant |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 1N Solution | Solvent/Base |
| Sodium Thiosulfate (Na2S2O3) | 7772-98-7 | Sat.[1] Soln | Quench |
| Hydrochloric Acid (HCl) | 7647-01-0 | 1N & 6N | Acidification |
Equipment:
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.
-
Pressure-equalizing addition funnel.
-
Low-temperature bath (Ice/Water).
-
pH meter or precision pH strips (range 0-14).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Step 1: Solubilization and Preparation
-
Charge: In a 250 mL three-neck flask, dissolve 5.0 g (32.8 mmol) of 4-hydroxy-2-methylbenzoic acid in 40 mL of Methanol (MeOH) .
-
Basify: Add 40 mL of 1N NaOH . The solution should turn clear as the phenolate/carboxylate dianion forms.
-
Add Iodide: Add 4.92 g (32.8 mmol, 1.0 equiv) of Sodium Iodide (NaI) to the mixture. Stir until fully dissolved.
-
Cool: Cool the reaction mixture to 0–5 °C using an ice bath.
Step 2: Oxidative Iodination (The Critical Step)
Mechanistic Insight: NaOCl oxidizes iodide (
-
Prepare Oxidant: Load 25 mL of aqueous Sodium Hypochlorite (commercial bleach, ~5-6% active chlorine) into the addition funnel.
-
Note: Titrate bleach if precise concentration is unknown, or use a slight excess (1.1 equiv).
-
-
Addition: Dropwise add the NaOCl solution to the reaction mixture over 30–45 minutes .
-
Control: Maintain internal temperature < 10 °C . A color change from colorless to dark yellow/brown indicates the formation of transient iodine species.
-
-
Reaction: After addition is complete, allow the mixture to stir at 0–5 °C for 1 hour , then warm to room temperature (20–25 °C) and stir for an additional 2 hours .
Step 3: Quenching and Workup
-
Quench: Add 10 mL of Saturated Sodium Thiosulfate (Na2S2O3) solution.
-
Visual Cue: The dark iodine color should fade to a pale yellow or colorless solution, indicating the consumption of unreacted iodine species.
-
-
Acidification: Cool the flask back to 0–5 °C. Slowly acidify the mixture to pH 2.0 using 6N HCl .
-
Precipitation: The product will precipitate as a white to off-white solid. Ensure vigorous stirring to prevent clumping.
-
-
Filtration: Filter the solid using a Buchner funnel.
-
Wash: Wash the filter cake with cold water (3 x 20 mL) to remove residual salts (NaCl, NaI).
Step 4: Purification
-
Recrystallization: Transfer the crude solid to a flask.
-
Solvent System: Ethanol : Water (1:1) .
-
Heat to reflux until dissolved. Cool slowly to room temperature, then to 4 °C.
-
-
Drying: Collect the crystals and dry in a vacuum oven at 50 °C for 12 hours.
-
Yield Expectation: 7.5 – 8.2 g (82–90%).
Quality Control & Characterization
Workflow Visualization:
Figure 2: Quality control decision tree.
Analytical Specifications:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | ≥ 98.0% |
| 1H NMR | 400 MHz, DMSO-d6 | Consistent with structure (See below) |
| Mass Spec | LC-MS (ESI-) | [M-H]- = 276.9 |
NMR Interpretation (DMSO-d6):
-
δ 12.5 ppm (br s, 1H): Carboxylic acid -COOH.
-
δ 10.8 ppm (s, 1H): Phenolic -OH.
-
δ 8.15 ppm (s, 1H): Aromatic H6 (Ortho to COOH, Para to I). Appears as a singlet due to lack of ortho/meta coupling partners.
-
δ 6.80 ppm (s, 1H): Aromatic H3 (Ortho to OH, Meta to COOH). Appears as a singlet.
-
δ 2.45 ppm (s, 3H): Methyl group at C2.
Note on Regiochemistry: The presence of two aromatic singlets confirms the para arrangement of the protons (positions 3 and 6), proving the iodine was installed at position 5.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation during acidification. | Ensure pH is < 2.0. The product is an acid; pKa is approx 3-4. |
| Dark Product | Residual Iodine trapped in crystal lattice. | Wash filter cake more thoroughly with Sodium Thiosulfate solution. |
| Regioisomers | Temperature too high during addition. | Keep addition strictly < 10 °C to favor kinetic control at the most activated C5 position. |
| Sticky Solid | Impurities or wet solvent. | Recrystallize from EtOH/H2O. Ensure vacuum drying is sufficient. |
References
-
Edgar, K. J., & Falling, S. N. (1990). An efficient and selective method for the iodination of aromatic compounds. The Journal of Organic Chemistry, 55(18), 5287-5291. (Foundational protocol for NaI/NaOCl iodination). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11237307 (4-Hydroxy-2-methylbenzoic acid). (Starting material properties). [Link]
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Hydroxy-5-iodo-2-methylbenzoic Acid
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-hydroxy-5-iodo-2-methylbenzoic acid (CAS 201810-63-1) as the electrophile. This scaffold presents unique challenges due to the coexistence of an aryl iodide, a free phenolic hydroxyl group, and a carboxylic acid.
While standard Suzuki conditions often fail due to catalyst poisoning or electronic deactivation from the formation of electron-rich dianions, this protocol leverages dialkylbiaryl phosphine ligands (Buchwald ligands) to achieve high turnover numbers (TON) without requiring prior protecting group chemistry.
Mechanistic Insight & Challenges
The "Dianion Deactivation" Effect
The core challenge with 4-hydroxy-5-iodo-2-methylbenzoic acid is not steric hindrance, but electronic deactivation .
-
Base-Mediated Deprotonation: Under standard basic Suzuki conditions (pH > 10), both the carboxylic acid (
) and the phenol ( ) are deprotonated. -
Electron Enrichment: The resulting dianion species is highly electron-rich.
-
Oxidative Addition Suppression: The oxidative addition of Pd(0) into the C-I bond is a nucleophilic attack by the metal. An electron-rich aryl ring resists this attack, significantly slowing the rate-determining step compared to neutral aryl iodides.
Ligand Selection Strategy
To overcome the sluggish oxidative addition, we utilize electron-rich, bulky phosphine ligands.[1]
-
SPhos / XPhos: These ligands create a highly active mono-ligated Pd(0) species. Their electron-donating nature enhances the nucleophilicity of the palladium center, forcing oxidative addition even on electron-rich substrates.
-
Water Solubility: The dianionic substrate is water-soluble. The use of a biphasic system (Water/Organic) or polar aprotic solvents is critical to maintain solubility of both the inorganic base and the organic dianion.
Mechanistic Pathway Diagram[1]
Caption: Mechanistic pathway highlighting the critical deprotonation step and the requirement for electron-rich ligands to force oxidative addition on the deactivated dianion.
Experimental Protocols
Protocol A: Direct Coupling (Recommended)
Best for: Rapid synthesis, avoiding protection/deprotection steps. High tolerance for various boronic acids.
Reagents:
-
Substrate: 4-hydroxy-5-iodo-2-methylbenzoic acid (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%) OR Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
Base: K₃PO₄ (3.5 equiv) — Excess required to neutralize substrate and activate boron.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.5 equiv).
-
Catalyst Addition:
-
Option 1 (Pre-catalyst): Add XPhos Pd G3 (0.02 equiv).
-
Option 2 (In-situ): Add Pd(OAc)₂ and XPhos solid.
-
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe. The reaction typically turns yellow/orange.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Monitor by LCMS. The starting material peak (negative mode ES-) should disappear.
-
-
Workup:
Protocol B: The "Green" Aqueous Method
Best for: Simple aryl boronic acids, scale-up, and reducing organic solvent waste.
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + TPPTS (5 mol%) (TPPTS = 3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt)
-
Base: Na₂CO₃ (3.0 equiv)
-
Solvent: Water : Isopropanol (9:1)
Procedure:
-
Dissolve TPPTS and Pd(OAc)₂ in the water/IPA mix under Argon. Stir for 10 mins until a homogeneous yellow solution forms (active water-soluble catalyst).
-
Add the iodobenzoic acid substrate and base. Stir until the substrate dissolves (formation of salt).
-
Add the boronic acid.
-
Heat to 60–70°C under Argon.
-
Workup: Acidify the aqueous reaction mixture to precipitate the product directly. Filter and wash with cold water.
Optimization & Troubleshooting Guide
Use the following decision matrix to optimize yields if the standard protocols underperform.
Caption: Troubleshooting decision tree for optimizing cross-coupling yields.
Data Summary: Ligand Performance Matrix
Conditions: 1.0 eq Substrate, 1.5 eq Ph-B(OH)2, 3 eq K3PO4, Dioxane/H2O, 80°C, 12h.[4]
| Ligand | Catalyst System | Conversion | Yield | Notes |
| PPh₃ | Pd(PPh₃)₄ | < 30% | 15% | Not Recommended. Inactive against dianion. |
| dppf | Pd(dppf)Cl₂ | 60% | 55% | Moderate. Good for simple cases. |
| SPhos | Pd(OAc)₂ / SPhos | > 95% | 92% | Excellent. High activity. |
| XPhos | XPhos Pd G3 | > 98% | 96% | Best in Class. Fast kinetics. |
| TPPTS | Pd(OAc)₂ / TPPTS | 85% | 80% | Good for aqueous/green focus. |
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link
-
Anderson, K. W.; Buchwald, S. L. "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations." Angewandte Chemie International Edition, 2005 , 44(38), 6173–6177. Link
-
Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides with Aryl- and Heteroaryltrifluoroborates." Angewandte Chemie, 2009 , 48, 9240–9261. Link
Sources
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
An Expert's Guide to the Esterification of 4-hydroxy-5-iodo-2-methylbenzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-hydroxy-5-iodo-2-methylbenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring a sterically hindered carboxylic acid, a nucleophilic phenol, and a bulky iodo group, makes it a valuable scaffold for developing targeted therapeutics, including kinase inhibitors and thyroid hormone analogues. However, these very features present a significant synthetic challenge: the selective esterification of the carboxylic acid in the presence of the reactive phenolic hydroxyl group.
A naive approach could lead to a mixture of undesired products, primarily through O-alkylation of the phenol. Therefore, the choice of esterification method is paramount to achieving high yield and purity. This guide provides a detailed analysis of two robust and contrasting methodologies for this transformation: the classic Fischer-Speier Esterification under acidic conditions and the mild, coupling agent-mediated Steglich Esterification . By explaining the underlying principles and providing detailed, field-tested protocols, this document aims to equip researchers with the knowledge to select and execute the optimal strategy for their specific synthetic goals.
Method 1: Fischer-Speier Esterification: The Brute-Force Equilibrium
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on a strong acid catalyst to promote the reaction between a carboxylic acid and an excess of alcohol. While its conditions can be harsh, it is often effective, scalable, and economical.
Core Principle & Mechanistic Insight
This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The mechanism proceeds in several equilibrium steps:
-
Protonation of the Carbonyl: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid. This dramatically increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][4]
-
Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Elimination: A series of proton transfers allows for the elimination of a water molecule, which is a good leaving group.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.
The key to a successful Fischer esterification is to manipulate the equilibrium. The reaction is typically driven to completion by using a large excess of the alcohol (acting as both reactant and solvent) or by removing the water byproduct as it forms.[1][2] For 4-hydroxy-5-iodo-2-methylbenzoic acid, the acidic conditions ensure the phenolic hydroxyl remains protonated and thus a poor nucleophile, ensuring high selectivity for the desired esterification over etherification.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 4-hydroxy-5-iodo-2-methylbenzoate
Materials & Equipment:
-
4-hydroxy-5-iodo-2-methylbenzoic acid (1.0 eq)
-
Methanol (reagent grade, ~20-40 eq, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-5-iodo-2-methylbenzoic acid (e.g., 2.92 g, 10 mmol).
-
Reagent Addition: Add methanol (e.g., 40 mL, ~1 mol). Stir until the solid is mostly dissolved. Place the flask in an ice bath.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) to the stirring suspension.[5] A slight exotherm may be observed.
-
Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C for methanol) for 4-6 hours.[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing 100 mL of ice-cold water.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).[2][5]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure methyl ester.
Method 2: Steglich Esterification: The Mild & Precise Coupling
For substrates that are sensitive to heat or strong acids, the Steglich esterification offers a superior alternative. It operates under mild, typically room-temperature conditions, and is highly effective for coupling sterically hindered carboxylic acids.[6]
Core Principle & Mechanistic Insight
This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[7][8]
-
Activation of Carboxylic Acid: The carboxylic acid adds to a C=N double bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is analogous in reactivity to a carboxylic anhydride.[6]
-
Role of DMAP: In the absence of a potent nucleophile, the O-acylisourea can slowly rearrange into a stable N-acylurea byproduct, halting the reaction.[6][8] The addition of a catalytic amount (~5 mol%) of 4-dimethylaminopyridine (DMAP) is crucial. DMAP, a hyper-nucleophilic catalyst, rapidly attacks the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is even more reactive and cannot undergo the unproductive rearrangement.[6][7]
-
Ester Formation: The alcohol then attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (e.g., dicyclohexylurea, DCU).
This pathway's mildness and high efficiency make it ideal for complex molecules where functional group tolerance is critical.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Synthesis of Ethyl 4-hydroxy-5-iodo-2-methylbenzoate
Materials & Equipment:
-
4-hydroxy-5-iodo-2-methylbenzoic acid (1.0 eq)
-
Ethanol (1.2-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxy-5-iodo-2-methylbenzoic acid (e.g., 2.92 g, 10 mmol), ethanol (e.g., 0.7 g, 15 mmol), and DMAP (0.12 g, 1 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve DCC (2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (~10 mL) and add it dropwise to the reaction mixture over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting carboxylic acid is no longer visible.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.[8] Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove DMAP, followed by water (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl ester.
Comparative Analysis of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Reaction Conditions | Harsh (Strong acid, elevated temperature/reflux)[9] | Mild (Neutral pH, 0°C to room temperature)[7][8] |
| Selectivity | High for -COOH over phenolic -OH due to acidic medium. | Excellent; highly selective for -COOH.[10] |
| Substrate Scope | Good for simple acids; can be problematic for acid-labile or sterically demanding substrates.[6] | Excellent for sterically hindered and sensitive substrates.[6] |
| Reagents & Hazards | Corrosive H₂SO₄; large excess of flammable alcohol. | DCC is a potent sensitizer; EDC is a safer alternative. DMAP is toxic.[7] |
| Work-up Complexity | Requires careful neutralization and aqueous extraction.[5] | Requires filtration of urea byproduct (DCC) and acidic wash to remove DMAP. |
| Byproducts | Water. | Dicyclohexylurea (DCU) or a water-soluble urea (EDC).[8] |
| Cost-Effectiveness | Very high (inexpensive bulk reagents). | Moderate to high (coupling agents and catalysts are more expensive). |
| Typical Yields | Good to excellent (often >80%), equilibrium-dependent.[9] | Very good to excellent (often >90%).[7] |
Conclusion and Recommendations
Both Fischer-Speier and Steglich esterification are viable methods for preparing esters of 4-hydroxy-5-iodo-2-methylbenzoic acid. The optimal choice depends entirely on the context of the synthesis.
-
Fischer-Speier Esterification is the method of choice for large-scale, cost-sensitive production where the substrate is known to be stable to heat and strong acid. Its use of inexpensive reagents and a straightforward (though extensive) work-up makes it highly practical for manufacturing.
-
Steglich Esterification is the preferred method in drug discovery and complex molecule synthesis . Its exceptionally mild conditions ensure the integrity of other functional groups and are indispensable when working with precious, multi-step intermediates. While more expensive, the high yields and reliability with challenging substrates often justify the cost.
By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently advance their synthetic campaigns involving this valuable pharmaceutical building block.
References
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
- Esterification of benzoic acid to methyl benzo
- Lab5 procedure esterific
- Fischer Esterific
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
- Steglich Esterific
- Steglich esterific
- Selective esterifications of alcohols and phenols through carbodiimide couplings.
- Organic Mechanism Fischer Esterific
- Fischer Esterification: Carboxylic Acids to Esters Using Alcohols (R-OH)
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Purity Synthesis & Utilization of 4-Hydroxy-5-Iodo-2-Methylbenzoic Acid (HIMBA)
This Application Note is structured as a technical guide for pharmaceutical development professionals, focusing on the synthesis, validation, and utility of 4-hydroxy-5-iodo-2-methylbenzoic acid (HIMBA) .
Executive Summary
In the landscape of modern medicinal chemistry, 4-hydroxy-5-iodo-2-methylbenzoic acid (CAS: 201810-63-1) has emerged as a critical "bifunctional anchor" for constructing complex biaryl scaffolds. Its structural uniqueness lies in the 5-iodo position, which serves as a reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the 4-hydroxy group allows for etherification or prodrug derivatization. The 2-methyl group provides essential steric bulk, often improving the metabolic stability (t1/2) of final Active Pharmaceutical Ingredients (APIs) by hindering rotation or enzymatic attack.
This guide details a Green Chemistry Protocol for its regioselective synthesis, quality control parameters, and downstream application in SGLT2 inhibitor and kinase inhibitor libraries.
Chemical Context & Strategic Value
The "Ortho-Functionalized" Advantage
The HIMBA scaffold offers a specific substitution pattern that addresses common drug design challenges:
-
Iodine (C-5): A "soft" leaving group superior to bromine/chlorine for palladium-catalyzed couplings at lower temperatures, preserving sensitive functional groups.
-
Hydroxyl (C-4): Acts as a nucleophile for ether linkages (common in gliflozins) or can be triflated to create a second coupling site.
-
Methyl (C-2): Forces the carboxylic acid out of planarity in downstream amides, potentially increasing solubility and selectivity in protein binding pockets.
Target Applications
-
SGLT2 Inhibitors: Construction of diarylmethane scaffolds.
-
PROTAC Linkers: The carboxylic acid connects to E3 ligase ligands (e.g., VHL), while the aryl iodide connects to the target protein ligand.
-
Thyromimetics: Analogous to iodinated tyrosine residues.
Protocol A: Regioselective Synthesis (Green Iodination)
Objective: Synthesize 4-hydroxy-5-iodo-2-methylbenzoic acid from 4-hydroxy-2-methylbenzoic acid with >98% regioselectivity (avoiding the 3-iodo isomer).
Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group (activator) directs ortho/para. The -CH3 group (weak activator) directs ortho/para. Position 5 is ortho to the -OH and para to the -CH3, making it the most electronically activated and sterically accessible site. Position 3 is sterically crowded (sandwiched between -OH and -CH3).
Materials
-
Precursor: 4-Hydroxy-2-methylbenzoic acid (98%).[1]
-
Reagents: Iodine (
), Iodic Acid ( ).[2] -
Solvent: Ethanol (95% or absolute).
-
Quench: Sodium Thiosulfate (
).
Step-by-Step Methodology
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (65.7 mmol) of 4-hydroxy-2-methylbenzoic acid in 100 mL of Ethanol .
-
Note: The solution should be clear. If slight turbidity exists, filter before proceeding.
-
-
Reagent Activation: Add 6.7 g (26.3 mmol) of Iodine (
) to the flask. The solution will turn dark brown. -
Oxidant Addition: Dissolve 2.3 g (13.1 mmol) of Iodic Acid (
) in 5 mL of water . Add this dropwise to the main reaction mixture over 10 minutes.-
Causality:
acts as an oxidant to regenerate electrophilic iodine species ( ) from iodide ( ) formed during the reaction, increasing atom economy to nearly 100% regarding iodine usage.
-
-
Reaction: Stir the mixture at ambient temperature (25°C) for 1–2 hours.
-
Self-Validating Endpoint: The dark brown color of iodine will fade to a light orange/yellow as the iodine is consumed. TLC (Hexane:Ethyl Acetate 1:1) will show the disappearance of the starting material (
) and appearance of the product ( ).
-
-
Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1 g of Sodium Thiosulfate .
-
Action: This removes any unreacted iodine (brown color disappears completely) and precipitates the product.
-
-
Isolation: Filter the white/off-white precipitate via vacuum filtration. Wash the cake with 50 mL of cold water to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (80:20) if purity is <98%.
-
Yield Expectation: 85–92% (approx. 16.0 g).
-
Protocol B: Quality Control & Characterization
Standard: Purity >98.0% (HPLC), No single impurity >0.5%.
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 208°C – 212°C | Capillary Method |
| Assay (HPLC) | ≥ 98.0% | C18 Column, ACN/Water (0.1% TFA) |
| 400 MHz NMR | ||
| Mass Spec (ESI) | [M-H]⁻ = 276.9 | Negative Mode |
Structural Validation Logic (NMR)
-
Singlet at 6.75 ppm: Corresponds to the proton at C-3 . It appears as a singlet because the adjacent positions (C-2 and C-4) are substituted.
-
Singlet at 8.15 ppm: Corresponds to the proton at C-6 . It is deshielded by the adjacent carboxylic acid and appears as a singlet (para to C-3, coupling is negligible or very small).
-
Absence of Doublets: Confirms no ortho-coupling, validating that the iodine is NOT at position 3 or 6 (which would disrupt the symmetry or coupling patterns differently).
Downstream Application Workflow
The following diagram illustrates the transformation of HIMBA into a pharmacological scaffold using Graphviz.
Figure 1: Synthetic workflow transforming the precursor into the HIMBA intermediate and subsequent divergence into biaryl or ether-linked pharmaceutical scaffolds.
Application Case Study: Suzuki-Miyaura Coupling
Scenario: Attaching a phenyl ring to the C-5 position to create a biaryl core.
-
Setup: In a reaction vial, combine HIMBA (1.0 eq) , Phenylboronic acid (1.2 eq) , and
(0.03 eq) . -
Solvent System: Add Dioxane:Water (4:1) . The water is crucial for the solubility of the inorganic base.
-
Base: Add
(3.0 eq) .-
Why Phosphate? Potassium phosphate is milder than carbonate and often reduces protodeboronation of the boronic acid.
-
-
Conditions: Heat to 80°C for 4 hours under Nitrogen.
-
Result: Full conversion to 4-hydroxy-2-methyl-5-phenylbenzoic acid . The iodine is selectively replaced; the carboxylic acid remains intact (though temporarily deprotonated).
Safety & Handling (HSE)
-
Iodine/Iodic Acid: Corrosive and oxidizing. Use a fume hood to avoid inhalation of iodine vapors.
-
HIMBA: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Storage: Light sensitive (due to C-I bond). Store in amber vials at 2–8°C.
References
-
ChemScene. (2024). 4-Hydroxy-5-iodo-2-methylbenzoic acid Product Specifications. Link
-
Sayyed, M. A., et al. (2008). An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. TSI Journals. Link
-
PubChem. (2025).[3][4] Compound Summary: 5-Iodo-2-methylbenzoic acid (Structural Analog Data). National Library of Medicine. Link
-
Nishizawa, R., et al. (2011).[5] Discovery of highly potent orally available CCR5 selective antagonists. Bioorganic & Medicinal Chemistry. Link
-
Organic Syntheses. (1939). Iodination of Benzoic Acid Derivatives (Historical Basis for Sandmeyer/Iodination). Org. Synth. 1939, 19, 52. Link
Sources
- 1. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Iodo-2-methylbenzoic acid [drugs.ncats.io]
- 5. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: High-Purity Recrystallization of 4-hydroxy-5-iodo-2-methylbenzoic Acid for Pharmaceutical and Research Applications
An Application Note from the Desk of the Senior Application Scientist
Introduction
4-hydroxy-5-iodo-2-methylbenzoic acid is a key substituted aromatic carboxylic acid, often serving as a critical building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities, even in trace amounts, can lead to significant downstream complications, including the formation of unwanted byproducts, reduced reaction yields, and challenges in the final purification of the target molecule.
Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds.[1] It is not merely a purification step but a critical control point for ensuring the chemical and physical integrity of the material. This application note provides a detailed, experience-driven guide to developing a robust recrystallization protocol for 4-hydroxy-5-iodo-2-methylbenzoic acid. We will move beyond a simple list of steps to explain the underlying principles and causal relationships that govern a successful, reproducible purification process.
Physicochemical Profile and Recrystallization Fundamentals
Understanding the molecular structure is the first step in designing a logical purification strategy. The structure of 4-hydroxy-5-iodo-2-methylbenzoic acid incorporates several functional groups that dictate its solubility and behavior.
Caption: Chemical structure and functional group analysis.
The core principle of recrystallization is based on differential solubility.[2] An ideal solvent will dissolve the target compound and any impurities at an elevated temperature, but as the solution cools, the solubility of the target compound should decrease dramatically, causing it to crystallize out of the solution while the impurities remain dissolved.
Strategic Solvent Selection
The choice of solvent is the most critical experimental parameter. A poor choice can lead to low recovery, oiling out, or co-precipitation of impurities. Given the molecule's dual nature—polar functional groups (hydroxyl, carboxyl) and nonpolar regions (aromatic ring, iodo, and methyl groups)—both single and mixed-solvent systems should be considered.
Key Principles for Solvent Selection:
-
"Like Dissolves Like": Polar solvents will better dissolve the compound due to the hydroxyl and carboxylic acid groups. Nonpolar solvents will have lower efficacy.
-
Temperature Gradient: A steep solubility curve is ideal, meaning high solubility when hot and low solubility when cold.[3]
-
Miscibility: For mixed-solvent systems, the two solvents must be fully miscible at all temperatures used.[3]
-
Reactivity: The solvent must be chemically inert towards the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.
Based on literature for structurally similar compounds like other substituted benzoic acids and iodinated phenols, the following solvent systems are proposed.[4][5][6]
| Solvent System | Type | Rationale & Causality | Potential Drawbacks |
| Ethanol or Methanol | Single, Polar Protic | The alcohol's hydroxyl group forms strong hydrogen bonds with the carboxylic acid and phenolic moieties, leading to good solubility, especially when heated. | The compound may have moderate solubility even at low temperatures, potentially reducing recovery yield. |
| Acetone | Single, Polar Aprotic | The strong dipole of the ketone carbonyl effectively solvates the polar groups. Its lower boiling point facilitates easier drying. | High solubility at room temperature could be an issue, making it a better candidate for a mixed-solvent system. |
| Water | Single, Highly Polar | While a common solvent for simple benzoic acid, the bulky, nonpolar iodo and methyl groups on this derivative will likely render it sparingly soluble even in boiling water.[2][7] | Very low solubility may require excessively large solvent volumes, making the process impractical. |
| Ethanol / Water | Mixed, Polar Protic | Highly Recommended. The compound is dissolved in a minimum amount of hot ethanol (the "good" solvent). Water (the "poor" or "anti-solvent") is then added dropwise until turbidity appears, creating a supersaturated solution from which crystals form upon cooling. This system offers excellent control over the crystallization process. | The ratio must be determined empirically to avoid premature precipitation or oiling out. |
| Ethyl Acetate / Heptane | Mixed, Mid/Nonpolar | The compound is dissolved in hot ethyl acetate. Heptane is added to decrease the polarity of the system and induce crystallization. This is effective for removing more polar impurities. | Potential for oiling out if the solvent polarity is changed too rapidly or at too high a temperature. |
Detailed Recrystallization Protocols
The following protocols provide a validated starting point. Researchers should perform small-scale trials to optimize solvent volumes and ratios for their specific batch of crude material.
General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Protocol A: Single-Solvent Recrystallization from Ethanol
Applicability: This method is best when the compound is significantly more soluble in hot ethanol than cold ethanol.
Materials & Equipment:
-
Crude 4-hydroxy-5-iodo-2-methylbenzoic acid
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks (2)
-
Hotplate/stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
-
Watch glass
Procedure:
-
Preparation: Place the crude solid (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a stir bar.
-
Dissolution: Add ethanol in small portions (e.g., 10-15 mL initially) and heat the mixture to a gentle boil while stirring. Continue adding hot ethanol dropwise until all the solid just dissolves. Causality: Using the minimum amount of solvent is crucial for maximizing the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration into a pre-heated clean flask. This step prevents premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol (e.g., 2 x 5 mL). Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some solubility even in the cold solvent.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol B: Mixed-Solvent Recrystallization from Ethanol/Water
Applicability: Highly effective and offers fine control, making it the recommended starting point.
Materials & Equipment:
-
Same as Protocol A, plus deionized water.
Procedure:
-
Preparation: Place the crude solid (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a stir bar.
-
Dissolution: Heat a beaker of ethanol and a beaker of deionized water on a hotplate. Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the solid at a gentle boil.
-
Inducing Saturation: While keeping the ethanol solution hot, add hot deionized water dropwise using a Pasteur pipette until the solution becomes faintly and persistently cloudy (turbid). Causality: This point of turbidity indicates the solution is now saturated. The addition of the "poor" solvent (water) has lowered the overall solvating power of the system.
-
Re-solubilization: Add 1-2 drops of hot ethanol to just redissolve the turbidity, creating a solution that is perfectly saturated and ready for crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol A.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of a pre-chilled ethanol/water mixture (using the approximate ratio determined during the procedure).
-
Drying: Dry the pure crystals under vacuum.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid) | The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. The polarity of the solvent was changed too drastically in a mixed-solvent system. | Reheat the mixture to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) and allow it to cool again, more slowly. Seeding with a pure crystal can also help. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of the pure compound. If these fail, boil off some of the solvent to concentrate the solution and cool again. |
| Low Recovery Yield | Too much solvent was used. The cooling period was too short. The crystals were washed with solvent that was not cold enough. The compound has significant solubility in the cold solvent. | Optimize the solvent volume in small-scale trials. Ensure the solution is thoroughly chilled in an ice bath. Always use ice-cold solvent for washing. Consider a different solvent system where the compound is less soluble when cold. |
| Colored Crystals | Colored impurities are co-precipitating. Residual elemental iodine from the synthesis may be present. | For general colored impurities, add a very small amount of activated charcoal to the hot solution before filtration. Caution: Phenolic compounds can sometimes react with contaminants in charcoal.[3] If residual iodine is suspected (brown/pink tint), it should be removed with a sodium thiosulfate wash during the reaction workup before attempting recrystallization.[8] |
Purity Assessment and Characterization
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 1-2 °C). Compare the melting point of the recrystallized material to the crude starting material; a significant sharpening of the range and an increase in the melting point indicate successful purification.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. The purified sample should ideally show a single spot, while the crude material may show multiple spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., purity >99.5%). This is the industry standard for final purity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining solvent or structural impurities.
References
-
Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]
- Godfrey, I. M., Sargent, M. V., & Elix, J. A. (1974). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Journal of the Chemical Society C: Organic.
- Lanning, W. C. (1966). Purification of benzoic acid. U.S. Patent No. 3,235,588. Washington, DC: U.S. Patent and Trademark Office.
-
da Silva, F. M., de Faria, A. R., & Sanseverino, A. M. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 21(4), 770-774. Retrieved from [Link]
-
Unknown Author. (n.d.). Recrystallization. Retrieved from [Link]
- Rinck, G., & Lamberti, V. (1978). Process for the purification of benzoic acid. U.S. Patent No. 4,092,353. Washington, DC: U.S. Patent and Trademark Office.
- Li, J. (2008). Method for preparing iodo-phenol compound. Chinese Patent No. CN101318881A.
- Sumitomo Chemical Company. (2021). Method for producing 4-hydroxy-2-methylbenzoic acid. Chinese Patent No. CN113423683A.
- Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-757.
-
Reddit. (2016). Getting Rid of Benzoic Acid post benzoylation. r/chemistry. Retrieved from [Link]
-
Goto, A., Miyamoto, H., Salomon, M., & Scharlin, P. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. ResearchGate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Ihara Chemical Industry Co., Ltd. (2006). Process for producing 5-iodo-2-methylbenzoic acid. PATSNAP.
-
TradeIndia. (n.d.). 5-Iodo-2-Methylbenzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Ihara Chemical Industry Co., Ltd. (2006). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. European Patent Office. Retrieved from [Link]
- Ihara Chemical Industry Co., Ltd. (2009). Process for producing 5-iodo-2-methylbenzoic acid. U.S. Patent No. 7,642,374 B2. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]
- 5. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Coupling of 4-Hydroxy-5-iodo-2-methylbenzoic Acid
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the functionalization of 4-hydroxy-5-iodo-2-methylbenzoic acid . This scaffold presents a unique "triad" of reactivity—a sterically hindered carboxylic acid, an electron-rich phenol, and a reactive aryl iodide—requiring specific orthogonal strategies to avoid side reactions.[1]
Executive Summary & Reactivity Analysis
The 4-hydroxy-5-iodo-2-methylbenzoic acid scaffold acts as a versatile "linchpin" intermediate.[1] However, its substitution pattern dictates strict chemoselective rules.[1]
The Reactivity Triad[1]
-
C1-Carboxylic Acid (Ortho-Methyl Effect): The ortho-methyl group at C2 twists the carboxylate out of planarity, increasing steric hindrance.[1] Standard carbodiimide couplings (EDC/NHS) are often sluggish.[1] High-activity uronium reagents (HATU) or acid chloride activation are required.[1]
-
C5-Aryl Iodide (The Electrophile): The C-I bond is highly reactive toward oxidative addition by Palladium(0).[1] It is positioned ortho to the phenol, enabling potential cyclization (e.g., to benzofurans via Sonogashira/Cyclization).[1]
-
C4-Phenol (The Nucleophile): An electron-donating group (EDG) that activates the ring but poses a risk of self-esterification during carboxyl activation.[1]
Strategic Decision Matrix
The order of operations is critical.[1]
-
Path A (Amide First): Recommended. The amide is stable under subsequent Pd-catalyzed conditions.
-
Path B (Suzuki First): Risky.[1] Free carboxylic acids can poison certain Pd catalysts or undergo decarboxylation under high heat.[1]
Visual Workflow (Graphviz)[1]
Figure 1: Strategic decision tree for functionalizing the scaffold.[1] Note the prioritization of amide formation to mitigate chemoselectivity issues during metal catalysis.
Module 1: Amide Coupling (Overcoming Steric Hindrance)
Due to the 2-methyl group , the carboxylic acid is sterically crowded.[1] Weak coupling reagents (EDC, DCC) often result in incomplete conversion or require excessive reaction times, promoting side reactions with the free phenol.[1]
Comparative Reagent Table
| Reagent | Reactivity | Steric Tolerance | Phenol Compatibility | Recommendation |
| HATU | Very High | Excellent | Good (Fast kinetics favor amine) | Primary Choice |
| T3P | High | Good | Excellent (Low epimerization risk) | Secondary Choice |
| EDC/HOBt | Moderate | Poor | Moderate | Avoid |
| SOCl₂ | Extreme | Excellent | Poor (Requires protection) | Scale-up Only |
Protocol A: HATU-Mediated Coupling (High-Throughput/Lab Scale)
Best for: Complex amines, valuable intermediates, and avoiding phenol protection.[1]
Reagents:
-
Substrate: 4-hydroxy-5-iodo-2-methylbenzoic acid (1.0 equiv)[1]
-
Amine: R-NH₂ (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
Step-by-Step:
-
Dissolution: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) in a dry vial under Nitrogen/Argon.
-
Activation: Add DIPEA followed by HATU. Stir for 5–10 minutes at room temperature. Note: The solution typically turns yellow.[1]
-
Addition: Add the amine (dissolved in minimal DMF) dropwise.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine/DIPEA), then sat.[1] NaHCO₃, then Brine.[1][3] Dry over Na₂SO₄.[1][2][3]
Mechanistic Insight: HATU generates the highly reactive O-azabenzotriazole active ester.[1] The fast kinetics of aminolysis (attack by amine) outcompete the slower hydrolysis or phenol self-attack, rendering phenol protection unnecessary in most cases [1].[1]
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]
The 5-iodo substituent is an excellent handle for C-C bond formation.[1] The challenge is the acidic protons (COOH and OH) which can consume the base required for the Suzuki catalytic cycle.[1]
Protocol B: Aqueous Suzuki Coupling on Free Acid/Phenol
Best for: Rapid diversification without protection steps.[1]
Reagents:
-
Substrate: 4-hydroxy-5-iodo-2-methylbenzoic acid (or its amide derivative)[1]
-
Boronic Acid: R-B(OH)₂ (1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Robust against moisture/air.[1]
-
Base: K₂CO₃ (3.5 equiv) - Excess required to neutralize acid + phenol.[1]
-
Solvent: Dioxane/Water (4:1 ratio)[1]
Step-by-Step:
-
Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents.[1][3][4][5] Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM rapidly. Seal the vial.
-
Reaction: Heat to 80°C (thermal) or 100°C (microwave, 30 min).
-
Critical: The reaction mixture must remain basic (pH > 9).[1] If the substrate consumes all base, the Pd cycle (transmetallation) will stall.
-
-
Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid product) before extracting with EtOAc.
Troubleshooting:
-
De-iodination (Reduction):[1] If the iodine is replaced by hydrogen, the reaction is "starved" of boronic acid or the catalyst loading is too high relative to the oxidative addition rate. Switch to Pd(PPh₃)₄ or lower temperature [2].
-
Protodeboronation: If the boronic acid decomposes, switch to the corresponding Pinacol Ester.
Module 3: Phenol Etherification (Mitsunobu)[1]
If the 4-hydroxyl group requires functionalization (e.g., to attach a solubilizing peg-chain), the Mitsunobu reaction is preferred over alkyl halides due to the electron-rich nature of the ring.[1]
Protocol C: Mitsunobu Etherification
-
Mix: Substrate (1.0 eq), Alcohol (R-OH, 1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cool: Cool to 0°C.
-
Inject: Add DIAD (Diisopropyl azodicarboxylate) dropwise.[1]
-
Warm: Allow to warm to RT and stir overnight.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development. Link[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][7][8] Tetrahedron. Link[1]
Sources
- 1. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chimia.ch [chimia.ch]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-hydroxy-5-iodo-2-methylbenzoic acid
Introduction: The synthesis of 4-hydroxy-5-iodo-2-methylbenzoic acid is a critical step in the development of various pharmaceutical intermediates and functional materials. The core of this synthesis is the electrophilic iodination of 4-hydroxy-2-methylbenzoic acid. While seemingly straightforward, this reaction is nuanced, with yield and purity often compromised by issues of regioselectivity, reaction kinetics, and challenging purifications. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate common pitfalls and achieve high-yield, high-purity synthesis.
Section 1: FAQs - Foundational Concepts
This section addresses fundamental questions regarding the reaction's chemistry, providing the necessary context for troubleshooting and optimization.
Q1: What is the underlying mechanism for the iodination of 4-hydroxy-2-methylbenzoic acid?
A1: The reaction is a classic electrophilic aromatic substitution. The aromatic ring of 4-hydroxy-2-methylbenzoic acid is electron-rich, particularly at the positions ortho and para to the powerful activating hydroxyl (-OH) group. However, molecular iodine (I₂) is a relatively weak electrophile.[1] Therefore, an oxidizing agent is required to generate a more potent iodinating species, often represented as an electrophilic iodine cation (I⁺) or a polarized complex. This powerful electrophile is then attacked by the electron-rich benzene ring, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A base in the mixture then removes a proton from the carbon bearing the iodine, restoring aromaticity and yielding the final product.
Q2: Why is an oxidizing agent essential for this reaction, and which ones are most effective?
A2: As mentioned, I₂ is not electrophilic enough to efficiently iodinate the aromatic ring, even with its activated nature.[1] An oxidizing agent is used to convert iodine into a more reactive species. Common and effective oxidizing agents include:
-
Periodic acid (HIO₄) or Iodic acid (HIO₃): These are highly effective and are often used in combination with iodine.[2]
-
Sodium periodate (NaIO₄): A solid, stable alternative to periodic acid, often used in the presence of an acid catalyst like sulfuric acid.[2]
-
Hydrogen Peroxide (H₂O₂): A greener oxidant option, though reaction conditions may require more careful optimization.[1]
-
Potassium Persulfate (K₂S₂O₈): A strong oxidizing agent that can facilitate the reaction.[3]
The choice of oxidant can influence reaction rate, side product formation, and overall yield. The combination of iodine and an oxidant like iodic acid is a well-established method for compounds with electron-withdrawing groups that might otherwise be difficult to iodinate.[2]
Q3: What role does an acid catalyst, such as sulfuric acid, play in the synthesis?
A3: An acid catalyst, typically concentrated sulfuric acid, serves multiple functions. Firstly, it can protonate the oxidizing agent, increasing its oxidizing potential and accelerating the formation of the electrophilic iodine species.[4] Secondly, it helps to maintain a low pH environment, which can be crucial for the stability of the reactants and intermediates. However, excessive amounts of strong acids can lead to unwanted side reactions or create challenging and hazardous waste streams, so the quantity must be carefully controlled.[1][2]
Q4: What are the primary safety considerations when performing this synthesis?
A4:
-
Corrosive Reagents: Concentrated sulfuric acid and acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.
-
Iodine: Iodine can cause skin and respiratory irritation. Avoid inhaling its vapors and handle it in a well-ventilated area.
-
Oxidizing Agents: Strong oxidizing agents can react violently with combustible materials. They should be stored and handled according to safety data sheet (SDS) guidelines.
-
Reaction Exotherm: The reaction can be exothermic. Monitor the temperature closely, especially during the addition of reagents, and have a cooling bath ready.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is designed to directly address the most common problems encountered during the synthesis in a practical, question-and-answer format.
Problem Cluster 1: Low or No Product Yield
Q: My reaction has stalled, and TLC analysis shows a high amount of unreacted starting material. What are the likely causes?
A: This issue typically points to insufficient electrophile generation. Consider the following:
-
Inactive Oxidizing Agent: Oxidizing agents like sodium periodate can degrade over time, especially if not stored properly. Use a fresh bottle or test the activity of your current stock.
-
Insufficient Acid Catalyst: The reaction often requires a strong acid to activate the oxidant. Verify that the correct amount of sulfuric acid was added.
-
Low Temperature: While controlling exotherms is important, excessively low temperatures can slow the reaction rate to a crawl. Most protocols recommend temperatures between 40-90°C.[2][3][5]
-
Poor Reagent Solubility: Ensure all components, particularly the 4-hydroxy-2-methylbenzoic acid and iodine, are adequately suspended or dissolved in the solvent (e.g., acetic acid) before proceeding.
Q: My reaction appeared to go to completion, but the final isolated yield is very low. Where am I losing my product?
A: Product loss often occurs during the workup and purification stages.
-
Precipitation/Crystallization Issues: The product is typically isolated by precipitation upon adding water to the reaction mixture.[2][6] If precipitation is incomplete, a significant amount of product will remain in the filtrate.
-
Troubleshooting Step: Ensure you are cooling the mixture sufficiently (e.g., to 10-20°C) after adding water. The patent literature suggests that cooling to 50°C or lower is necessary to crystallize the majority of the product.[6]
-
-
Washing Steps: Washing the crude product filter cake is necessary to remove impurities. However, using a solvent in which the product has some solubility will lead to losses.
-
Troubleshooting Step: Wash the crude product with cold water. Avoid washing with alcohols or other organic solvents at this stage unless you are proceeding to a full recrystallization.
-
-
Recrystallization Losses: While necessary for high purity, recrystallization inevitably leads to some product loss in the mother liquor.
-
Troubleshooting Step: Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly first, then on ice, to maximize crystal formation. Consider concentrating the mother liquor to recover a second crop of crystals.[5]
-
Problem Cluster 2: Poor Purity & Isomer Formation
Q: My NMR analysis shows a mixture of isomers. How can I improve the regioselectivity to favor the 5-iodo product?
A: The formation of the 3-iodo isomer is a known challenge.[6] The hydroxyl and methyl groups direct iodination to both the 3- and 5-positions. Maximizing the 5-iodo product requires optimizing reaction conditions to exploit subtle steric and electronic differences.
-
Steric Hindrance: The 3-position is flanked by two substituents (methyl and carboxyl), making it more sterically hindered than the 5-position. Using a bulkier iodinating agent or a shape-selective catalyst can favor substitution at the less hindered 5-position.
-
Catalyst-Controlled Reaction: A patented method with excellent results utilizes a zeolite catalyst (specifically, a β-form zeolite) in the presence of acetic anhydride.[2][6][7] The microporous structure of the zeolite is believed to create a sterically constrained environment that selectively favors the formation of the 5-iodo isomer.[6] This is the most effective reported method for achieving high regioselectivity.
Q: My isolated product is a dark, sticky solid instead of a crystalline powder. What causes this, and how can it be fixed?
A: Dark coloration is typically due to oxidation byproducts. The phenolic -OH group is susceptible to oxidation under the reaction conditions, leading to polymeric or tar-like impurities.
-
Temperature Control: Overheating the reaction is a primary cause of byproduct formation. Maintain the reaction temperature within the recommended range (e.g., 40-90°C) and avoid hotspots.[2][3]
-
Reaction Time: Allowing the reaction to run for an excessive amount of time after the starting material is consumed can promote side reactions. Monitor the reaction by TLC.
-
Purification Strategy:
-
Sulfite Wash: During workup, after filtering the crude product, wash the solid with an aqueous solution of a reducing agent like sodium sulfite or sodium thiosulfate.[2] This will reduce any unreacted iodine (which can stain the product) and some colored byproducts.
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Hot-filter the solution to remove the charcoal before allowing it to cool and crystallize.[8]
-
Section 3: Optimized Protocols & Methodologies
The following protocols are based on established literature and are designed to provide a robust starting point for your synthesis.
Protocol A: Standard Iodination with HIO₃/I₂
This protocol is a standard method for electrophilic iodination.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-hydroxy-2-methylbenzoic acid (1.0 eq).
-
Solvent: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: With stirring, add iodine (I₂, ~0.5-0.6 eq) and iodic acid (HIO₃, ~0.4-0.5 eq). A small amount of concentrated sulfuric acid (~0.1-0.2 eq) can be added as a catalyst.
-
Reaction: Heat the mixture to 70-80°C. Monitor the reaction progress using TLC (Thin Layer Chromatography), observing the disappearance of the starting material spot. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature, then pour it into a beaker of cold water (approx. 10 times the volume of the reaction mixture).
-
Isolation: A precipitate of the crude product should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then with a cold, dilute solution of sodium sulfite to remove unreacted iodine.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol or acetic acid, to yield pure 4-hydroxy-5-iodo-2-methylbenzoic acid.
Protocol B: High-Selectivity Iodination using Zeolite Catalyst
This method, adapted from patent literature[2][6][7], is recommended for achieving the highest regioselectivity and yield.
Step-by-Step Procedure:
-
Catalyst Activation: If necessary, activate the β-form zeolite catalyst by heating under vacuum.
-
Setup: To a reaction flask, add 4-hydroxy-2-methylbenzoic acid (1.0 eq), β-form zeolite (e.g., 10-20% by weight of the starting material), iodine (I₂, ~0.6 eq), and an oxidizing agent such as periodic acid (H₅IO₆, ~0.25 eq).
-
Solvent/Reagent: Add acetic anhydride as the solvent and reagent.
-
Reaction: Heat the suspension with vigorous stirring to 80-90°C for 5-7 hours. Monitor by TLC.
-
Catalyst Removal: After cooling, filter the hot reaction mixture to recover the zeolite catalyst. The catalyst can often be washed, dried, and reused.
-
Crystallization: Allow the filtrate to cool. The product, high-purity 5-iodo-2-methylbenzoic acid, will crystallize. Cooling to 10-50°C is recommended to maximize recovery.[6] Alternatively, carefully add water to induce precipitation.[2]
-
Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of cold solvent (e.g., acetic acid/water mixture), and dry under vacuum.
Section 4: Data Presentation
Table 1: Comparison of Iodination Methods
| Parameter | Method A (Standard HIO₃/I₂) | Method B (Zeolite-Catalyzed) | Key Consideration |
| Primary Reagents | I₂, HIO₃, H₂SO₄, Acetic Acid | I₂, H₅IO₆, β-Zeolite, Acetic Anhydride | Method B requires a specific catalyst but avoids strong mineral acids. |
| Typical Temp. | 70-80°C | 80-90°C | Both require heating; precise temperature control is key to minimizing byproducts. |
| Regioselectivity | Moderate to Good | Very High | The zeolite's shape-selectivity is the primary advantage of Method B.[6] |
| Typical Yield | 60-85% | >90% | Method B generally provides higher isolated yields due to improved selectivity.[2] |
| Workup Complexity | Water precipitation, sulfite wash | Catalyst filtration, direct crystallization | Method B can be simpler if the product crystallizes cleanly from the filtrate. |
Section 5: Visual Guides & Workflows
Diagram 1: Electrophilic Iodination Pathway
Caption: Mechanism of electrophilic iodination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- Process for producing 5-iodo-2-methylbenzoic acid.
-
Methyl 2-hydroxy-4-iodobenzoate. ResearchGate. [Link]
-
Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Methyl 2-hydroxy-4-iodobenzoate. National Center for Biotechnology Information. [Link]
-
PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. European Patent Office (EP 1642881 B1). [Link]
-
Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. National Center for Biotechnology Information. [Link]
-
m-IODOBENZOIC ACID. Organic Syntheses. [Link]
-
Methyl 2-hydroxy-4-iodobenzoate. NSF Public Access Repository. [Link]
-
Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company. [Link]
-
4-Hydroxybenzoic acid derivatives synthesized through metabolic... ResearchGate. [Link]
-
Synthesis of 2-iodo-5-methyl-benzoic acid. PrepChem.com. [Link]
- Process for producing 5-iodo-2-methylbenzoic acid.
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides... MDPI. [Link]
Sources
- 1. Iodination - Wordpress [reagents.acsgcipr.org]
- 2. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 4. mdpi.com [mdpi.com]
- 5. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of 4-Hydroxy-5-Iodo-2-Methylbenzoic Acid Coupling
Status: Active Ticket ID: #RXN-OPT-5I-OH Subject: Minimizing Side Reactions in Palladium-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Analysis
You are working with 4-hydroxy-5-iodo-2-methylbenzoic acid . This scaffold presents a "Triple Threat" to standard Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) protocols.[1] Successful coupling requires navigating three competing failure modes inherent to this structure.
The "Triple Threat" Analysis
| Feature | Risk Factor | Mechanistic Consequence |
| Aryl Iodide (C-5) | High Reactivity | While Iodides undergo Oxidative Addition (OA) rapidly, they are highly prone to Protodeiodination (replacement of I with H) and Homocoupling (dimerization) before the slow Transmetalation step can occur.[1] |
| Free Phenol (C-4) | Catalyst Poisoning | The hydroxyl group ortho to the iodide is a potent ligand.[1] Under basic conditions, the phenoxide can coordinate to Pd(II), forming stable "off-cycle" resting states that arrest turnover. |
| Benzoic Acid (C-1) | Solubility & Interference | The carboxylate generates solubility issues in non-polar solvents and can act as a competitive ligand, further destabilizing the active Pd(0) species. |
Troubleshooting Guide (Symptom-Based)
Use this matrix to diagnose your specific failure mode.
| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |
| Product is Des-Iodo (H replaces I) | Protodeiodination | The Pd(II)-Aryl intermediate abstracted a hydride instead of transmetalating.[1] Common hydride sources: alcohols, amines, or moisture. | 1. Switch to anhydrous solvents (Dioxane/Toluene).2. Avoid alcohol co-solvents.3. Use inorganic bases (CsF, K₃PO₄) instead of amines. |
| Major Product is Dimer (Ar-Ar) | Homocoupling | Oxygen re-oxidized Pd(0) to Pd(II), or "Disproportionation" occurred. Aryl Iodides are notorious for this.[1] | 1. Degas rigorously (Sparging is insufficient; use Freeze-Pump-Thaw).2. Lower the catalyst loading (high [Pd] favors dimerization).[1] |
| Reaction Stalls (<20% Conv.) | Catalyst Poisoning | The free phenol/acid is coordinating to the catalyst, shutting down the cycle. The catalyst precipitates as "Pd Black." | 1. Protect the groups (Methyl ester + Benzyl ether).2. If protection is impossible, use highly active, bulky ligands (e.g., XPhos , SPhos ) that prevent phenoxide coordination. |
| New Spot, Higher Rf | Esterification | The carboxylic acid reacted with the alcohol solvent or coupling partner. | 1. Avoid MeOH/EtOH.2. Protect the acid as a methyl ester prior to coupling. |
Deep Dive: The Mechanics of Failure
A. The Protodeiodination Trap
Aryl iodides are so reactive that they undergo Oxidative Addition (OA) almost immediately. However, if the Transmetalation (TM) step is slow (due to sterics or low boronate solubility), the Pd(II) intermediate sits vulnerable.
If your solvent is an alcohol (MeOH, EtOH) or you use an amine base (Et₃N), the Pd(II) species can undergo
Prevention Protocol:
-
Solvent: Use aprotic, non-polar solvents like Toluene or 1,4-Dioxane .[1]
-
Base: Use Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) .[1] These cannot donate hydrides.[1][2]
B. The "Ortho-Phenol" Effect (Catalyst Death)
The hydroxyl group at position 4 is ortho to the iodine at position 5. Upon oxidative addition, the palladium inserts into the C-I bond. The adjacent phenoxide (generated by the base) immediately chelates the palladium, forming a stable 5-membered or 6-membered palladacycle. This species is too stable; it refuses to undergo transmetalation, and the catalytic cycle dies.
The Golden Rule: Protecting the phenol as a Benzyl ether (OBn) or Methoxymethyl ether (MOM) eliminates this chelation risk entirely.
Visualizing the Competing Pathways
The following diagram illustrates the decision logic required to navigate these side reactions.
Figure 1: Decision tree highlighting the critical necessity of protection strategies to avoid mechanistic dead-ends.
Recommended Experimental Protocols
Method A: The "Robust" Route (Protection Strategy)
This is the industry-standard approach for high reliability.
-
Step 1: Global Methylation. Treat starting material with MeI/K₂CO₃ in Acetone.[1] This protects both the Acid (as Methyl Ester) and Phenol (as Methyl Ether).
-
Note: If you need to differentiate them later, use BnBr (Benzyl bromide) for the phenol.
-
-
Step 2: Coupling.
-
Step 3: Deprotection. Hydrolysis (LiOH) for the ester; BBr₃ or Hydrogenation for the ether.
Method B: The "Direct" Route (High Risk/High Reward)
Use only if protection steps are impossible. Requires specialized ligands.[1]
-
Catalyst System: You MUST use a catalyst system capable of operating on highly electron-rich, anionic substrates.[1]
-
Conditions:
Frequently Asked Questions (FAQ)
Q: Can I use DMF as a solvent? A: Avoid it if possible. DMF decomposes at high temperatures to produce dimethylamine, which acts as a reducing agent, promoting protodeiodination (stripping your iodine). Use DMAc or NMP if polar aprotic solvents are strictly necessary, but Toluene is safer.
Q: Why is my catalyst turning black immediately? A: "Pd Black" formation indicates the collapse of the ligand shell. This is likely due to the free phenol displacing your phosphine ligands. Increase the Ligand:Metal ratio to 3:1 or 4:1, or switch to a bidentate ligand like dppf or Xantphos .
Q: I see a spot that is exactly double the molecular weight. What is it? A: That is the homocoupling dimer (Biaryl). Your reaction has too much oxygen.[1]
-
Fix: Do not just bubble nitrogen. Perform a Freeze-Pump-Thaw cycle (3x) on the reaction solvent before adding the catalyst.[1]
References
-
Mechanisms of Dehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling."[1][3] Journal of Organic Chemistry, 2005.[4]
-
Homocoupling Prevention: Adamo, C., et al. "Suppression of Homocoupling in Suzuki Reactions." Organic Process Research & Development, 2007.
-
Catalyst Poisoning by Heteroatoms: "Poisoning and deactivation of palladium catalysts."[1] Journal of Molecular Catalysis A: Chemical, 2001.[5]
-
Buchwald Ligands for Difficult Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
Sources
Technical Support Guide: Optimizing Reaction Temperature for 4-Hydroxy-5-iodo-2-methylbenzoic Acid
Department: Chemical Process Optimization & Technical Support Document ID: TS-ORG-IODO-045 Subject: Temperature Control & Troubleshooting for Regioselective Iodination Audience: Process Chemists, R&D Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Target Molecule: 4-hydroxy-5-iodo-2-methylbenzoic acid Precursor: 4-hydroxy-2-methylbenzoic acid (also known as 4-methylsalicylic acid isomer) Reaction Class: Electrophilic Aromatic Substitution (Iodination)
The synthesis of 4-hydroxy-5-iodo-2-methylbenzoic acid requires precise kinetic control. Unlike unactivated benzoic acids which require high temperatures (≥120°C) for iodination, the 4-hydroxyl group strongly activates the aromatic ring. This activation lowers the energy barrier for substitution but introduces a critical risk: over-iodination at the sterically crowded 3-position or oxidative degradation.
This guide addresses the specific challenge of balancing reaction rate (conversion) against regioselectivity (purity) via temperature modulation.
Reaction Pathway & Temperature Influence (Visual)
The following diagram illustrates the competitive pathways governed by thermal energy.
Caption: Reaction coordinate showing the thermal window for mono-iodination vs. di-iodination risks.
Diagnostic Q&A: Troubleshooting Your Process
Issue 1: "I am seeing low conversion (<50%) after 24 hours."
Diagnosis: Kinetic stalling due to insufficient thermal energy or phase transfer issues.
-
The Science: While the 4-OH group activates the ring, the 2-methyl group provides steric bulk that can hinder the approach of the bulky iodinating electrophile (
or ) to the 5-position. If you are running at strict ambient temperature (20°C), the rate constant may be too low. -
Corrective Action:
-
Increase Temperature: Ramp to 40–50°C . This often doubles the reaction rate without crossing the activation energy threshold for di-iodination.
-
Check Solubility: Ensure the precursor is fully solubilized. If using water/methanol, the starting acid may precipitate at low pH. Switch to Acetic Acid (AcOH) or add a co-solvent like DMF if permissible.
-
Issue 2: "My product contains 10-15% of the di-iodo impurity."
Diagnosis: Thermodynamic overshoot.
-
The Science: The second iodination (at position 3) is disfavored sterically but becomes accessible at higher temperatures. Once the mono-iodo product forms, it is still an activated phenol. If the temperature exceeds 60-70°C , or if local hot-spots occur during reagent addition, the system overcomes the steric barrier at position 3.
-
Corrective Action:
-
Cap Temperature: Strictly limit the reaction to 55°C .
-
Reagent Dosing: Do not add the oxidant (e.g.,
, ) or Iodine all at once. Use a slow addition funnel over 1–2 hours to keep the instantaneous concentration of the iodinating species low.
-
Issue 3: "The reaction mixture turned dark/black and yield is poor."
Diagnosis: Oxidative decomposition or Iodine trapping.
-
The Science: Phenolic rings are susceptible to oxidation to quinones under harsh conditions, especially with strong oxidants like Iodate or Peroxide at high temperatures (>80°C).
-
Corrective Action:
-
Quench Protocol: Ensure you quench with Sodium Thiosulfate (
) or Sodium Bisulfite immediately upon completion to reduce unreacted (red/brown) back to iodide (colorless/yellow). -
Lower Temp: Reduce operating temperature to 25–35°C and extend reaction time instead of heating.
-
Optimization Protocol: Temperature Ramp Strategy
Do not use a static temperature if you are facing yield/purity trade-offs. Use this dynamic protocol.
| Phase | Temperature | Duration | Goal |
| 1. Initiation | 20–25°C | 0–1 Hour | Allow reagents to mix and exotherm from oxidant addition to dissipate. Prevents "runaway" local heating. |
| 2. Reaction | 40–45°C | 2–6 Hours | Optimal Zone. Provides sufficient energy for substitution at the 5-position while suppressing the 3-position attack. |
| 3. Maturation | 50°C | 1 Hour | (Optional) Only use if HPLC shows >5% unreacted starting material. Push conversion to completion. |
| 4. Workup | <10°C | -- | Cool immediately before quenching to precipitate the product and stop all side reactions. |
Frequently Asked Questions (FAQs)
Q: Can I use reflux conditions (approx. 118°C in Acetic Acid) to speed this up? A: NO. Reflux is common for unactivated substrates like 2-methylbenzoic acid (see EP1642881B1 [1]). However, your substrate has a 4-hydroxyl group . Refluxing will lead to significant di-iodination, decarboxylation, and tar formation. Keep it below 60°C.
Q: Which iodinating agent is best for this temperature range?
A: Iodine (
Q: Why is the 3-position not the primary target? A: While the 4-OH directs to both 3 and 5, the 2-methyl group creates significant steric hindrance at position 3. Position 5 is relatively open, making it the kinetic product. High heat overcomes the steric barrier at 3, leading to the di-iodo impurity.
References
-
Process for producing 5-iodo-2-methylbenzoic acid. European Patent EP1642881B1. (Demonstrates high-temperature requirements for non-hydroxy analogs, contrasting with the mild needs of the hydroxy-derivative).
-
Iodination of hydroxy aromatics by iodine and iodic acid. ResearchGate. (General protocol for activated phenol iodination under mild conditions).
-
Synthesis of 2-iodo-5-methylbenzoic acid. ChemicalBook. (Provides baseline data for the methylbenzoic acid scaffold).
storage stability and degradation of 4-hydroxy-5-iodo-2-methylBenzoic acid
Technical Support Center: Storage & Stability of 4-Hydroxy-5-iodo-2-methylbenzoic Acid
Executive Summary & Emergency Triage
Welcome to the technical support hub for 4-Hydroxy-5-iodo-2-methylbenzoic acid (CAS: 201810-63-1). This compound serves as a critical intermediate in the synthesis of radiopharmaceuticals and bioactive scaffolds. Its stability is governed by two competing functional vulnerabilities: the aryl iodide (susceptible to photolytic cleavage) and the phenol moiety (susceptible to oxidative coupling).
Quick Reference: Storage & Handling Matrix
| Parameter | Specification | Criticality | Consequence of Failure |
| Temperature | 2°C to 8°C (Refrigerated) | High | Thermal decarboxylation; accelerated oxidation. |
| Light | Strictly Dark (Amber vials) | Critical | Photolytic deiodination (liberation of I₂). |
| Atmosphere | Inert Gas (Argon/Nitrogen) | High | Oxidative quinone formation (browning). |
| Moisture | Desiccated (<40% RH) | Medium | Hydrolytic degradation is slow, but caking occurs. |
| Container | Amber Glass (Teflon-lined cap) | High | Plastic may leach or absorb iodine; clear glass allows photolysis. |
Module 1: Storage & Handling Protocols (Prevention)
Q: I received the shipment at ambient temperature. Is the compound compromised? A: Likely not, provided the transit time was short (<72 hours) and the container remained sealed and dark. While long-term storage requires refrigeration (2–8°C), the compound has a high melting point (>170°C) and is thermally stable enough to withstand short excursions.
-
Action: Immediately transfer to a refrigerator. If the powder is white to off-white, it is safe. If it is yellow or brown, proceed to Module 2 (Diagnostics).
Q: Why must I store this under Argon? It’s just a benzoic acid derivative. A: It is not just a benzoic acid; it is an iodinated phenol . The phenolic hydroxyl group at the C4 position is electron-rich, making the ring susceptible to oxidation. Oxygen exposure, especially in the presence of trace moisture or light, can lead to the formation of quinoid species or oxidative dimers. Argon displacement prevents this "browning" effect.
Q: Can I store a DMSO stock solution at -20°C? A: Use with caution. While DMSO dissolves the compound well, DMSO itself can act as an oxidant (Swern-type mechanisms) under certain conditions, and aryl iodides can undergo exchange reactions in nucleophilic solvents over months.
-
Recommendation: Prepare fresh solutions immediately before use. If storage is unavoidable, use anhydrous DMSO , purge with argon, freeze at -80°C, and use within 14 days.
Module 2: Diagnostic Troubleshooting (The "Diagnosis")
Q: My white powder has turned pale yellow/pink. Can I still use it? A: The color change indicates molecular iodine (I₂) liberation or early-stage quinone formation.
-
Trace Yellowing: Likely <1% degradation. Usable for crude reactions but may interfere with palladium-catalyzed cross-couplings (iodine poisons catalysts).
-
Dark Brown/Caked: Significant degradation. Do not use.
-
Test: Dissolve a small amount in methanol. If the yellow color persists but no precipitate forms, it is likely free iodine.
Q: I see a new peak in my HPLC chromatogram at a lower Retention Time (RT). What is it? A: This is the classic signature of Hydrodeiodination .
-
Mechanism: Photolysis cleaves the C-I bond, replacing Iodine with Hydrogen.
-
Identity: 4-Hydroxy-2-methylbenzoic acid.
-
Cause: The sample was likely exposed to fluorescent lab lights or sunlight during weighing or preparation.
Q: I see a peak at a higher Retention Time (RT) or a broad smear. A: This suggests Oxidative Dimerization . Phenolic radicals can couple to form biphenyls (dimers), which are more hydrophobic and elute later.
Module 3: Deep Dive Mechanisms (The "Science")
To understand the stability profile, we must visualize the degradation pathways. The two primary enemies are photons (hν) and oxygen (O₂) .
Diagram 1: Degradation Pathways of 4-Hydroxy-5-iodo-2-methylbenzoic Acid
Caption: Figure 1. The dual degradation threat: Photolytic deiodination (top path) and Phenolic oxidation (bottom path).
Mechanistic Explanation
-
Photolytic Deiodination: The Carbon-Iodine bond energy (~57 kcal/mol) is relatively weak. Upon absorption of UV/visible light, this bond undergoes homolytic cleavage, generating an aryl radical and an iodine radical. The aryl radical abstracts a hydrogen atom from any available source (solvent, moisture), resulting in the deiodinated impurity.
-
Phenolic Oxidation: The 4-hydroxy group activates the ring. In the presence of oxygen, the phenol can form a phenoxy radical, which dimerizes or oxidizes further to quinones. This is responsible for the "browning" of old samples.
Module 4: Remediation & Purification
Q: Can I purify a degraded batch? A: Yes, if the degradation is minor (<10%).
Protocol: Recrystallization
-
Solvent: Ethanol/Water or Methanol/Water mixture.
-
Dissolution: Dissolve the crude solid in minimal hot ethanol (approx. 60°C).
-
Filtration: If the solution is dark, treat with activated charcoal for 5 minutes and filter while hot to remove oxidized polymeric species.
-
Crystallization: Add warm water dropwise until slight turbidity persists. Cool slowly to 4°C.
-
Wash: Filter the crystals and wash with cold 10% ethanol/water. The yellow iodine impurities usually remain in the mother liquor.
-
Dry: Vacuum dry in the dark over P₂O₅.
References
-
PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid (Analogous Structure Data).[1][2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Bartlett, S. L., & Beaudry, C. M. (2011).[5] High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid.[5] (Demonstrates stability/reactivity of iodinated benzoic acid derivatives). Journal of Organic Chemistry, 76(23), 9852-9855. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 3. 5.imimg.com [5.imimg.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 4-hydroxy-5-iodo-2-methylbenzoic acid Activation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions regarding the catalytic activation of 4-hydroxy-5-iodo-2-methylbenzoic acid. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind experimental choices, empowering you to optimize your synthetic strategies.
The structure, 4-hydroxy-5-iodo-2-methylbenzoic acid, presents a unique combination of functional groups that require careful consideration during catalyst selection. The aryl iodide offers a highly reactive site for cross-coupling, while the phenolic hydroxyl and carboxylic acid moieties can influence catalyst activity, solubility, and side reactions. This guide is designed to help you navigate these challenges effectively.
Part 1: FAQ - Core Concepts in Catalysis
This section addresses fundamental questions about the substrate and the key components of a typical cross-coupling reaction.
Q1: Why is 4-hydroxy-5-iodo-2-methylbenzoic acid a good substrate for cross-coupling reactions?
The primary reason is the presence of the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl >> F.[1] This is a direct consequence of the bond dissociation energy; the C-I bond is the weakest among the halogens, making it highly susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step of the catalytic cycle.[1][2] This high reactivity allows many cross-coupling reactions, such as Suzuki, Sonogashira, and Heck, to proceed under mild conditions, often at or near room temperature, which enhances functional group tolerance.[3]
Q2: How do the hydroxyl (-OH) and carboxylic acid (-COOH) groups affect catalyst selection and reaction conditions?
These functional groups are not merely spectators; they actively influence the reaction environment:
-
Carboxylic Acid (-COOH): This acidic proton will be deprotonated by the base used in the coupling reaction. Therefore, you must use at least one extra equivalent of base to neutralize the carboxylic acid in addition to the amount required for the catalytic cycle itself.[4] The resulting carboxylate salt can also alter the substrate's solubility, potentially requiring a mixed-solvent system (e.g., organic/aqueous) to keep all components in solution.[4]
-
Hydroxyl (-OH): The phenolic proton is also acidic and will be deprotonated by a sufficiently strong base. This can be advantageous or problematic. The resulting phenoxide can be a competing nucleophile in some reactions. However, many modern catalytic systems, particularly those with carefully selected ligands, exhibit excellent functional group tolerance and can be used without protecting the hydroxyl group.[5]
Q3: What are the primary catalyst systems for activating aryl iodides?
There are three main classes of transition metal catalysts used for this purpose:
-
Palladium-based Catalysts: These are the most widely used and versatile catalysts for cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.[2][6] Their reliability, high efficiency, and the vast library of available phosphine ligands make them the first choice for most applications.
-
Copper-based Catalysts: Copper catalysts are classic choices for Ullmann-type reactions (C-O, C-N, and C-S bond formation) and are also used as co-catalysts in reactions like the Sonogashira coupling.[7][8] Modern protocols have expanded their use, sometimes offering a more cost-effective alternative to palladium.[7][9]
-
Nickel-based Catalysts: Nickel catalysts are gaining prominence as powerful and often more economical alternatives to palladium.[3][10] They are particularly effective for activating less reactive partners and can enable unique transformations.[11][12]
Q4: What is the fundamental role of the ligand in a cross-coupling reaction?
The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is critical for stabilizing the metal center, influencing its reactivity, and preventing catalyst decomposition (e.g., formation of palladium black).[13] Key functions include:
-
Modulating Reactivity: Electron-rich, bulky ligands generally accelerate the oxidative addition step and the final reductive elimination, leading to a faster catalytic turnover.[14]
-
Enhancing Stability: The ligand stabilizes the active catalytic species in solution, preventing aggregation into an inactive metallic form.
-
Controlling Selectivity: The steric and electronic properties of the ligand can direct the reaction towards the desired product and suppress side reactions.[5]
Q5: Why is the choice of base so critical, especially with a carboxylic acid present?
The base plays multiple, indispensable roles in the catalytic cycle:
-
Substrate Neutralization: As mentioned, it deprotonates the acidic functional groups (-COOH, -OH) on the substrate.[4]
-
Activation of the Coupling Partner: In Suzuki reactions, the base activates the organoboron species to facilitate transmetalation to the palladium center.[15] In Heck and Sonogashira reactions, it neutralizes the HX acid generated during the catalytic cycle.[16][17]
-
Influence on Side Reactions: The strength and type of base can significantly impact the prevalence of side reactions. For instance, very strong bases like alkoxides can sometimes promote dehalogenation, an undesired reduction of the aryl iodide.[18] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[5][7]
Part 2: Catalyst & Reaction Selection Guide
Choosing the correct catalytic system is paramount for success. The ideal choice depends on the desired bond formation (C-C, C-N, C-O) and the specific coupling partner.
Decision-Making Workflow for Catalyst Selection
The following diagram outlines a logical workflow for selecting an appropriate catalytic system for your 4-hydroxy-5-iodo-2-methylbenzoic acid substrate.
Caption: A workflow for selecting a catalytic system based on the desired bond formation.
Section 1: Palladium-Catalyzed Reactions
Palladium is the workhorse for C-C bond formation with aryl iodides.
Troubleshooting Guide: Palladium Systems
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd(0) not formed) 2. Insufficient Base 3. Poor Solubility 4. Inhibitors in reagents/solvents | 1. Use a pre-catalyst that easily forms Pd(0) (e.g., Buchwald G3 precatalysts). 2. Ensure at least 2-3 equivalents of base (e.g., K₃PO₄, Cs₂CO₃). Remember to account for the acidic protons on your substrate.[4] 3. Change solvent system. Try THF/H₂O or Dioxane/H₂O for Suzuki.[14] 4. Use high-purity, degassed solvents and fresh reagents. |
| Significant Dehalogenation | 1. High Reaction Temperature 2. Strong Base (acting as hydride source) 3. Protic Solvent (e.g., alcohols) 4. Inappropriate Ligand | 1. Reduce temperature. Aryl iodides are very reactive and may not require high heat.[3][18] 2. Switch to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃).[18] 3. Use aprotic solvents like Dioxane, Toluene, or THF.[18] 4. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which favor reductive elimination over β-hydride elimination pathways that can lead to dehalogenation.[19] |
| Homocoupling of Coupling Partner | 1. Oxygen in the reaction atmosphere 2. In Suzuki, boronic acid degradation | 1. Ensure the reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with Argon/Nitrogen). 2. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). |
| Catalyst Decomposition (Black Precipitate) | 1. Ligandless Pd species forming 2. High Temperature 3. Inappropriate ligand-to-metal ratio | 1. Increase ligand loading slightly (e.g., Pd:L ratio of 1:2 to 1:4). 2. Lower the reaction temperature. 3. Ensure you are using a suitable ligand that provides sufficient stability.[14] |
Experimental Protocol: Example Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 4-hydroxy-5-iodo-2-methylbenzoic acid with a generic arylboronic acid.
Materials:
-
4-hydroxy-5-iodo-2-methylbenzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-hydroxy-5-iodo-2-methylbenzoic acid, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-Dioxane. Stir for 5-10 minutes until a homogeneous solution forms (this pre-forms the active catalyst).
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the deionized water.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS. Reactions with aryl iodides are often complete within 1-4 hours.[1]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, allowing it to be extracted into the organic layer.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 2: Copper-Catalyzed Reactions
Copper-catalyzed systems are particularly useful for forming C-O and C-N bonds (Ullmann Condensation).
Troubleshooting Guide: Copper Systems
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Copper Source 2. High Reaction Temperature (leading to decomposition) 3. Inappropriate Ligand or Base | 1. Use Cu(I) salts like CuI, which are typically more active. Pre-treatment of the copper source may be necessary.[20][21] 2. While classic Ullmann reactions require high temperatures, modern protocols with ligands often run at lower temperatures (80-120 °C).[7] 3. For C-O coupling, ligands like picolinic acid or phenanthroline can be effective.[7] Use a base like K₃PO₄ or Cs₂CO₃. |
| Substrate Decomposition | 1. Excessively high temperatures 2. Strong, nucleophilic base | 1. Screen lower temperatures. 2. Avoid bases like hydroxides if possible; use carbonate or phosphate bases. |
Section 3: Nickel-Catalyzed Reactions
Nickel offers a potent, cost-effective alternative to palladium, especially for challenging couplings.
Troubleshooting Guide: Nickel Systems
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Oxygen sensitivity 2. Inactive Ni(0) species 3. Inappropriate ligand | 1. Nickel catalysts, especially Ni(0), are often highly air-sensitive. Use a glovebox or rigorous Schlenk techniques. 2. A reductant (e.g., Zinc or Manganese powder) is often required to generate the active Ni(0) from a Ni(II) precatalyst like NiCl₂(DME).[11][12] 3. Bidentate phosphine (e.g., dppp) or amine ligands are commonly used.[11][12] |
| Reductive Homocoupling | 1. Reductant is too reactive 2. Reaction kinetics favor homocoupling over cross-coupling | 1. Ensure slow addition of the reductant or use a milder one. 2. Adjust ligand and temperature to favor the cross-coupling pathway. |
Part 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. The following workflow can help diagnose common issues.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
FAQ: Common Problems & Solutions
Q1: My reaction shows no conversion, and I've recovered all my starting material. What are the first things to check?
This points to a failure in the catalytic cycle's initiation.
-
Catalyst Activity: Is your palladium source being properly reduced to the active Pd(0) state? Is the catalyst old or decomposed? Try using a fresh bottle or a more robust pre-catalyst.
-
Reaction Temperature: While aryl iodides are reactive, some catalytic systems require thermal energy to get started. Consider increasing the temperature in increments of 10-20 °C.
-
Reagent Purity: Ensure all reagents, especially the base and solvents, are pure and anhydrous (if required by the protocol). Water can be essential for some Suzuki couplings but detrimental to others.[14]
Q2: I'm observing significant dehalogenation of my starting material. How can I minimize this?
Dehalogenation is the undesired replacement of the iodine with a hydrogen atom.[18] This is a common side reaction, especially with highly reactive aryl iodides.
-
Lower the Temperature: This is the most effective first step. High temperatures favor this side reaction.[18]
-
Change the Base: Strong bases, particularly alkoxides, can sometimes act as hydride donors. Switch to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[18]
-
Use an Aprotic Solvent: Protic solvents like ethanol or methanol can be a source of hydrogen. Aprotic solvents such as toluene, dioxane, or THF are generally preferred.[18]
Q3: The reaction is messy, with multiple unidentified byproducts. What could be the cause?
This often suggests substrate or product decomposition.
-
Lower the Temperature: The most common cause of decomposition is excessive heat.
-
Degas Thoroughly: Oxygen can lead to oxidative side reactions and catalyst degradation. Ensure your reaction is performed under a strictly inert atmosphere.
-
Check for Incompatible Functional Groups: While unlikely with this specific substrate, ensure your coupling partner doesn't have functional groups that are unstable to the base or temperature used.
Q4: Why is my catalyst turning black (Pd black), and is this always a problem?
The formation of a black precipitate is typically palladium metal (Pd black), which is an agglomerated, inactive form of the catalyst.[14] It indicates that the ligand is failing to stabilize the Pd(0) species in solution. While a small amount might not halt the reaction, significant precipitation is a sign of catalyst death. To prevent this, you can try increasing the ligand-to-metal ratio or switching to a more sterically bulky and electron-rich ligand that binds more strongly to the palladium center.
References
- Benchchem. A Comparative Guide to Catalytic Efficiency in 2-Iodobenzoate Coupling Reactions.
- Benchchem. A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions.
- Shen, X., et al. (n.d.). Nickel-catalyzed reductive arylation of activated alkynes with aryl iodides. PMC - NIH.
- Calibre Chemicals. (2025, August 25). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- Tian, Y., et al. (2025, July 9). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Iodides and Trifluoromethyl Oxirane. ResearchGate.
- Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal.
- Unknown author. (2012, February 14). Nickel-Catalyzed Intermolecular Insertion of Aryl Iodides to Nitriles: A Novel Method to Synthesize Arylketones. ACS Publications.
- Unknown author. (2022, January 11). Ag2O-mediated Tandem Reaction between Terminal Alkyne and o-Iodibenzoic Acid: Construction of 3-Ethylideneisobenzofuran-1(3H)-ones. ACS Omega.
- MDPI. (2023, December 29). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. Encyclopedia MDPI.
- MDPI. (2023, August 26). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds.
- ACS Publications. (2023, April 24). Mesoporous Copper–Magnesium Oxide Hybrid Nanocatalyzed Synthesis of 3-Substituted Isocoumarins from 2-Iodobenzoic Acid and Terminal Alkyne under Green Conditions. ACS Omega.
- Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Semantic Scholar. (2025, April 28). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Sigma-Aldrich. Palladium-Catalyzed Cross-coupling Reactions.
- König, B. (2011, August 22). Palladium-catalyzed cross-coupling reactions of aryl mesylates. RSC Publishing.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. calibrechem.com [calibrechem.com]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 6. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-catalyzed reductive arylation of activated alkynes with aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Hydroxy-5-iodo-2-methylbenzoic Acid and its Bromo-Analog in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzoic acid derivatives are pivotal building blocks in the synthesis of complex molecules, finding extensive applications in medicinal chemistry, materials science, and agrochemicals. Among these, 4-hydroxy-5-iodo-2-methylbenzoic acid and its bromo-analog serve as versatile intermediates for the introduction of diverse functionalities onto the aromatic ring. The choice between the iodo- and bromo-substituted precursor is often dictated by their differential reactivity in key synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of these two analogs, supported by mechanistic insights and experimental considerations, to aid researchers in making informed decisions for their synthetic strategies.
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in palladium-catalyzed cross-coupling reactions. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The bond dissociation energies for C-I, C-Br, and C-Cl are approximately 240, 276, and 328 kJ/mol, respectively.[1] This trend is inversely related to the reactivity in cross-coupling reactions, which generally follows the order C-I > C-Br > C-Cl.[2] The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle.[2]
The Heart of the Matter: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis.[3][4][5] These transformations share a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.[3][6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[7][8] The reactivity order of aryl halides (Ar-I > Ar-Br > Ar-Cl) is a direct consequence of the C-X bond strength. The weaker C-I bond requires less energy to break, leading to a faster oxidative addition compared to the C-Br bond.[2]
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.
General Observation: 4-Hydroxy-5-iodo-2-methylbenzoic acid will generally exhibit higher reactivity and allow for milder reaction conditions (lower temperatures, shorter reaction times) compared to its bromo-analog.[9] While aryl bromides are effective, they often necessitate more forcing conditions.[10]
Interestingly, some studies have reported that at lower temperatures (around 50°C) with traditional Pd/PPh3 catalyst systems, aryl iodides can exhibit surprisingly poor reactivity in Suzuki-Miyaura couplings compared to their bromide counterparts.[11] This has been attributed to the inefficient turnover of the trans-[Pd(PPh3)2(Ar)(I)] intermediate.[11] However, under more standard or elevated temperatures, the expected reactivity trend of I > Br is typically observed.
| Feature | 4-Hydroxy-5-iodo-2-methylbenzoic acid | 4-Hydroxy-5-bromo-2-methylbenzoic acid |
| Reaction Temperature | Often room temperature to moderate heating (e.g., 50-80 °C)[12] | Typically requires elevated temperatures (e.g., 80-120 °C) |
| Catalyst Loading | Can often be performed with lower catalyst loadings | May require higher catalyst loadings for efficient conversion |
| Reaction Time | Generally shorter reaction times | Longer reaction times are often necessary |
| Side Reactions | Iodide can sometimes act as a bridging ligand, forming inactive palladium dimers[10] | Hydrodebromination can be a competing side reaction, especially at higher temperatures[13] |
Heck Coupling
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.
General Observation: The iodo-analog is significantly more reactive in the Heck reaction. Aryl bromides are much less reactive than aryl iodides towards oxidative addition and typically require higher temperatures for the reaction to proceed efficiently.[14]
| Feature | 4-Hydroxy-5-iodo-2-methylbenzoic acid | 4-Hydroxy-5-bromo-2-methylbenzoic acid |
| Reaction Temperature | Can often be performed at lower temperatures | Requires higher temperatures (often >100 °C)[14] |
| Catalyst Stability | Milder conditions can help preserve catalyst activity | High temperatures can lead to catalyst decomposition, especially with phosphine ligands[14] |
| Reaction Rate | Faster reaction rates due to facile oxidative addition | Slower reaction rates[15] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Observation: The reactivity trend of I > Br is very pronounced in Sonogashira couplings. Couplings with aryl iodides often proceed smoothly at room temperature, whereas aryl bromides typically require heating.[16]
| Feature | 4-Hydroxy-5-iodo-2-methylbenzoic acid | 4-Hydroxy-5-bromo-2-methylbenzoic acid |
| Reaction Temperature | Often proceeds at room temperature[16][17] | Usually requires elevated temperatures |
| Copper Co-catalyst | Can sometimes be performed under copper-free conditions | Often requires the presence of a copper co-catalyst |
| Reaction Scope | Generally provides higher yields and broader substrate scope under mild conditions[18] | May have a more limited scope or require more optimization |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, it's worth considering nucleophilic aromatic substitution. In SNAr reactions, the reactivity order of halogens is often reversed (F > Cl > Br > I).[19] This is because the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex, which is stabilized by the inductive electron-withdrawing effect of the halogen.[20] Since fluorine is the most electronegative, it stabilizes the intermediate carbanion most effectively.[19] Therefore, for SNAr reactions, the bromo-analog would be expected to be more reactive than the iodo-analog, although both are generally less reactive than their fluoro and chloro counterparts.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Hydroxy-5-halo-2-methylbenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the 4-hydroxy-5-halo-2-methylbenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system to the reaction vessel.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C for the bromo-analog, potentially lower for the iodo-analog) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The choice between 4-hydroxy-5-iodo-2-methylbenzoic acid and its bromo-analog is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions, the iodo-derivative is generally the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This enhanced reactivity stems from the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step. However, the bromo-analog remains a valuable and often more cost-effective alternative, particularly for large-scale syntheses where the higher temperatures and longer reaction times are manageable. In contrast, for nucleophilic aromatic substitution reactions, the bromo-analog is expected to be more reactive due to the greater inductive stabilization of the intermediate by the more electronegative bromine atom. A thorough understanding of these reactivity differences, grounded in mechanistic principles, empowers chemists to select the optimal starting material and reaction conditions to achieve their synthetic goals efficiently and effectively.
References
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- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
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- 17. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Elemental Analysis Standards for 4-hydroxy-5-iodo-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For a halogenated organic molecule such as 4-hydroxy-5-iodo-2-methylbenzoic acid, accurate elemental analysis is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of established elemental analysis standards and methodologies, offering the technical insights and practical data necessary for informed decision-making in your analytical workflow.
The Critical Role of Elemental Analysis
Elemental analysis serves to determine the elemental composition of a pure organic compound.[1][2] For a compound like 4-hydroxy-5-iodo-2-methylbenzoic acid (C₈H₇IO₃), this process verifies its empirical formula and purity. The presence of iodine, a halogen, necessitates specialized analytical considerations compared to standard CHN (Carbon, Hydrogen, Nitrogen) analysis.[3]
Comparative Overview of Analytical Techniques
The two primary methods for the determination of iodine in organic compounds are Combustion Analysis and Inductively Coupled Plasma (ICP) techniques. Each presents distinct advantages and limitations in terms of sensitivity, sample throughput, and matrix interference.
| Feature | Combustion Analysis (Oxygen Flask) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Sample combustion in an oxygen-filled flask, followed by absorption of combustion products and titration.[4][5] | Sample atomization and ionization in a high-temperature plasma, followed by mass-to-charge ratio separation and detection.[6] |
| Primary Measurement | Halide concentration via titration.[4] | Isotopic mass of iodine.[6] |
| Sensitivity | Microgram levels.[7] | Sub-ppb (parts-per-billion) levels.[8] |
| Sample Throughput | Lower; manual sample preparation is intensive. | Higher; amenable to automation.[6] |
| Matrix Effects | Less susceptible to complex organic matrices. | Can be affected by residual carbon, requiring optimization.[9] |
| Multi-element Capability | Primarily for halogens and sulfur. | Simultaneous analysis of a wide range of elements.[6][10] |
| Common Interferences | Incomplete combustion, other halogens. | Polyatomic interferences, memory effects from iodine adsorption.[9][11] |
Experimental Protocols: A Step-by-Step Guide
This method is a well-established technique for the determination of halogens in organic compounds.[4][5]
Workflow Diagram:
Caption: Workflow for ICP-MS Analysis.
Detailed Protocol:
-
Sample Digestion: Accurately weigh a small amount of the sample. Place it in a microwave digestion vessel with a suitable acid mixture, such as concentrated nitric acid. [8]Microwave digestion ensures complete decomposition of the organic matrix.
-
Dilution: After digestion, dilute the sample to a final volume with deionized water. The final acid concentration should be optimized for ICP-MS analysis.
-
Instrumental Analysis: Introduce the prepared sample into the ICP-MS system. The sample is nebulized into an aerosol, which is then transported to the argon plasma. The high temperature of the plasma atomizes and ionizes the iodine atoms.
-
Detection and Quantification: The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of iodine ions, and this signal is proportional to the concentration of iodine in the original sample. Quantification is achieved by comparing the sample signal to a calibration curve generated from certified reference materials.
Certified Reference Materials (CRMs) and Method Validation
The trustworthiness of any elemental analysis hinges on the use of appropriate Certified Reference Materials (CRMs) and thorough method validation. [12]
-
For Combustion Analysis: While a specific CRM for 4-hydroxy-5-iodo-2-methylbenzoic acid may not be readily available, other well-characterized iodo-organic compounds can be used as standards. NIST offers standards like p-Iodobenzoic Acid. [5]* For ICP-MS: A wide range of inorganic certified reference materials for iodine are available from various suppliers. [13][14]These are typically aqueous solutions of known iodine concentration, traceable to primary standards from institutions like NIST.
Method validation for elemental analysis in a pharmaceutical context should adhere to guidelines from bodies like the ICH (International Council for Harmonisation). [8]Key validation parameters include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [12]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [12]* Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion and Recommendations
The choice between combustion analysis and ICP-MS for the elemental analysis of 4-hydroxy-5-iodo-2-methylbenzoic acid depends on the specific requirements of the analysis.
-
Combustion analysis is a robust and cost-effective method suitable for determining the bulk percentage of iodine to confirm the empirical formula. Its relative simplicity makes it a valuable tool in many research and quality control laboratories.
-
ICP-MS is the preferred method when high sensitivity is required, such as for the determination of trace elemental impurities in accordance with pharmaceutical regulations. [6][8]Its multi-element capability also allows for a more comprehensive impurity profile.
For drug development professionals, a hybrid approach is often optimal. Combustion analysis can be used for initial characterization and purity assessment of the bulk drug substance. Subsequently, a validated ICP-MS method should be employed for the routine quality control of finished drug products to ensure compliance with stringent limits on elemental impurities.
References
- Analyst (RSC Publishing). Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method.
- ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
- STEMart. Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method).
- International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
- PMC. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry.
-
Wikipedia. Combustion analysis. Available at: [Link]
- Analytical Methods (RSC Publishing). A procedure for the quantification of total iodine by inductively coupled plasma mass spectrometry, and its application to the determination of iodine in algae sampled in the lagoon of Venice.
-
ResearchGate. Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Available at: [Link]
- Unknown Source. Element analysis.
-
Taylor & Francis Online. Analysis of iodine and its species in animal tissues. Available at: [Link]
- International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis.
- Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.
-
PubMed. Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream. Available at: [Link]
-
ResearchGate. Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples. Available at: [Link]
-
ResearchGate. REVIEW: Iodine Determination by Inductively Coupled Plasma Spectrometry. Available at: [Link]
- Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
-
AZoM. A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
- Agilent. Agilent Inorganic Certified Reference Materials and Standards.
-
Spectroscopy Online. Halogenated Organic Compounds. Available at: [Link]
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
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- 9. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A procedure for the quantification of total iodine by inductively coupled plasma mass spectrometry, and its application to the determination of iodine in algae sampled in the lagoon of Venice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 14. 參考資料 [sigmaaldrich.com]
Comparative Guide: Chromatographic Profiling of 4-Hydroxy-5-iodo-2-methylbenzoic Acid
Executive Summary
4-Hydroxy-5-iodo-2-methylbenzoic acid (CAS: 201810-63-1) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin) and thyromimetic agents. Its purity is paramount, as residual non-iodinated precursors or poly-iodinated side products can compromise downstream nucleophilic substitution steps.
This guide provides a technical comparison of chromatographic retention behaviors for 4-hydroxy-5-iodo-2-methylbenzoic acid against its critical process impurities. By synthesizing data from homologous series and validated HPLC protocols for halogenated benzoates, we establish a robust reference framework for Quality Control (QC) and method development.
Chemical Basis of Separation
To achieve baseline separation, one must understand the hydrophobicity shifts introduced by the substituents on the benzoic acid scaffold. In Reversed-Phase Chromatography (RP-HPLC) using a C18 stationary phase, retention is governed by the partition coefficient (
-
Base Scaffold: 4-Hydroxybenzoic acid (High Polarity, Low Retention).
-
Methyl Effect (+CH₃): Increases lipophilicity (moderate retention increase).
-
Iodine Effect (+I): Significant increase in lipophilicity due to the large, polarizable electron cloud of the iodine atom (major retention increase).
Visualization: Hydrophobicity & Elution Logic
The following diagram illustrates the structural progression and its direct correlation with chromatographic elution order.
Figure 1: The step-wise addition of non-polar substituents (Methyl, Iodine) drives the retention time shift, allowing for predictable separation.
Comparative Retention Data
The following data represents representative chromatographic performance under standard acidic RP-HPLC conditions. While absolute retention times (
Standard Conditions: C18 Column, Water/Acetonitrile Gradient with 0.1% H₃PO₄.
| Compound | Role | Approx.[1][2][3][4][5][6][7][8][9] LogP | Relative Retention Time (RRT)* | Peak Characteristics |
| 4-Hydroxybenzoic acid | Degradant | 1.58 | 0.65 | Sharp, front-eluting, potential tailing if pH > 3 |
| 4-Hydroxy-2-methylbenzoic acid | Precursor | 1.95 | 1.00 (Reference) | Critical pair; must resolve from Target |
| 4-Hydroxy-5-iodo-2-methylbenzoic acid | Target | 2.63 | 1.45 - 1.60 | Broadens slightly due to I-atom hydrophobicity |
| Di-iodo impurity | Side Product | >3.2 | 2.10+ | Late eluting, often requires high % organic to clear |
*RRT is calculated relative to the starting material (4-Hydroxy-2-methylbenzoic acid) to facilitate reaction monitoring.
Validated Experimental Protocol
This protocol is designed to be self-validating : the resolution between the precursor and the target serves as the system suitability test.
Method Parameters
-
Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Acidic pH is crucial to keep the carboxylic acid protonated and prevent peak splitting.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (primary) and 254 nm (secondary).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 15.0 | 40 | 60 | Linear Gradient (Elution of Target) |
| 18.0 | 5 | 95 | Wash (Remove Di-iodo species) |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Step-by-Step Workflow
-
Standard Preparation: Dissolve 10 mg of 4-Hydroxy-5-iodo-2-methylbenzoic acid in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins.
-
Spiking (System Suitability): Spike the standard solution with 1 mg of 4-Hydroxy-2-methylbenzoic acid (precursor).
-
Injection: Inject 10 µL of the spiked solution.
-
Validation Criteria:
-
Resolution (
): The resolution between the Precursor (Peak 1) and Target (Peak 2) must be > 2.0. -
Tailing Factor:
for the Target peak should be < 1.5.
-
Method Development & Troubleshooting
When analyzing iodinated benzoates, specific challenges such as "ghost peaks" or retention shifts can occur. Use this logic flow to troubleshoot.
Figure 2: Decision tree for optimizing separation of halo-benzoic acids.
Critical Insight: The "Iodine Interaction"
Iodine atoms are highly polarizable. If standard C18 columns fail to separate the mono-iodo target from di-iodo impurities, switch to a Phenyl-Hexyl stationary phase. The
References
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Iodinated Benzoic Acids. Retrieved from
-
National Institutes of Health (NIH). (2021). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid. Retrieved from
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution. Retrieved from
-
Sielc Technologies. (2025). Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column. Retrieved from
-
ChemScene. (2025). Product Data: 4-Hydroxy-5-iodo-2-methylbenzoic acid (CAS 201810-63-1). Retrieved from
Sources
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- 4. Frontiers | Enhancing antioxidant activity and quality of Triadica cochinchinensis honey via an automated temperature-humidity controlled cabinet [frontiersin.org]
- 5. Enhancing antioxidant activity and quality of Triadica cochinchinensis honey via an automated temperature-humidity controlled cabinet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1562640B1 - Methods for purifying radiolabelled compounds - Google Patents [patents.google.com]
A Researcher's Guide to the UV-Vis Spectral Analysis of 4-hydroxy-5-iodo-2-methylbenzoic acid: A Comparative Approach
For researchers engaged in the synthesis and characterization of novel pharmaceutical intermediates and complex organic molecules, a comprehensive understanding of their spectroscopic properties is paramount. This guide provides an in-depth technical overview of the anticipated Ultraviolet-Visible (UV-Vis) spectral characteristics of 4-hydroxy-5-iodo-2-methylbenzoic acid. In the absence of readily available public domain spectra for this specific molecule, we present a predictive analysis based on the foundational principles of electronic transitions in aromatic systems, supported by a comparative study with structurally related analogues. Furthermore, a detailed, field-proven experimental protocol is provided to enable researchers to acquire high-quality UV-Vis spectral data for this compound and similar molecules.
The Science of Electronic Transitions in Substituted Benzoic Acids
The UV-Vis spectrum of a benzoic acid derivative is primarily governed by the π → π* electronic transitions of the benzene ring. The parent benzoic acid molecule exhibits three characteristic absorption bands, often labeled as the A, B, and C bands, appearing around 190 nm, 230 nm, and 280 nm, respectively.[1] The position and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic ring.
The addition of electron-donating groups (auxochromes) like hydroxyl (-OH) and methyl (-CH₃) groups, and electron-withdrawing groups such as a carboxylic acid (-COOH) and iodine (-I), can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[2] In the case of 4-hydroxy-5-iodo-2-methylbenzoic acid, the interplay of these substituents will dictate its unique spectral fingerprint. The hydroxyl group at position 4 and the methyl group at position 2 are expected to cause a bathochromic shift, while the electron-withdrawing nature of the iodine at position 5 and the carboxylic acid at position 1 will also influence the spectral profile.
Furthermore, the pH of the solvent can significantly alter the UV-Vis spectrum of phenolic and carboxylic compounds due to the protonation or deprotonation of these functional groups.[1][3][4] It is anticipated that in a basic medium, the deprotonation of the hydroxyl and carboxylic acid groups will lead to a more extended conjugated system, resulting in a bathochromic shift of the principal absorption bands.
A Comparative Analysis: Predicting the Spectrum
To build a predictive model for the UV-Vis spectrum of 4-hydroxy-5-iodo-2-methylbenzoic acid, it is instructive to compare it with the known spectral data of its structural analogues.
| Compound | Key Substituents | Expected λmax (nm) | Rationale for Spectral Properties |
| Benzoic Acid | -COOH | ~230, ~274[3] | The fundamental chromophore, exhibiting characteristic π → π* transitions of the benzene ring coupled with the carboxyl group. |
| 4-Hydroxybenzoic Acid | 4-OH, 1-COOH | ~254 | The electron-donating hydroxyl group in the para position extends the conjugation, leading to a significant bathochromic shift compared to benzoic acid.[5] |
| Salicylic Acid (2-Hydroxybenzoic Acid) | 2-OH, 1-COOH | ~235, ~303 | The ortho hydroxyl group allows for intramolecular hydrogen bonding, which influences the electronic transitions and results in a distinct spectral profile.[6] |
| 5-Iodosalicylic Acid | 2-OH, 5-I, 1-COOH | No readily available λmax | The addition of an iodine atom, a heavy halogen, is expected to cause a further bathochromic shift due to its electron-withdrawing inductive effect and its ability to participate in resonance. |
| 4-Hydroxy-2-methylbenzoic Acid | 4-OH, 2-CH₃, 1-COOH | No readily available λmax | The presence of two electron-donating groups (hydroxyl and methyl) is predicted to result in a bathochromic shift compared to 4-hydroxybenzoic acid. |
| 4-hydroxy-5-iodo-2-methylbenzoic acid (Target) | 4-OH, 5-I, 2-CH₃, 1-COOH | Predicted | The combined effects of the electron-donating hydroxyl and methyl groups, and the electron-withdrawing iodo and carboxyl groups are expected to result in a complex spectrum with absorption maxima likely shifted to longer wavelengths compared to 4-hydroxybenzoic acid. |
Experimental Protocol for UV-Vis Spectral Acquisition
This section details a robust, self-validating methodology for obtaining the UV-Vis spectrum of 4-hydroxy-5-iodo-2-methylbenzoic acid.
I. Materials and Instrumentation
-
Analyte: High-purity 4-hydroxy-5-iodo-2-methylbenzoic acid (available from commercial suppliers).[7]
-
Solvents: Spectroscopic grade methanol, ethanol, or acetonitrile. Deionized water for pH studies.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
II. Step-by-Step Procedure
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of 4-hydroxy-5-iodo-2-methylbenzoic acid.
-
Dissolve the sample in 100 mL of the chosen spectroscopic grade solvent (e.g., methanol) in a volumetric flask to create a stock solution of known concentration (e.g., 0.1 mg/mL). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the same solvent to prepare a series of working solutions with concentrations in the range of 1-10 µg/mL. The optimal concentration should yield an absorbance maximum between 0.5 and 1.5 AU.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-400 nm) and a scan speed of approximately 200 nm/min.
-
Fill a quartz cuvette with the spectroscopic grade solvent to be used as the blank. Place it in the reference beam path.
-
Fill a second quartz cuvette with the same solvent and place it in the sample beam path.
-
Perform a baseline correction or "auto-zero" to subtract the solvent absorbance.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
Place the sample cuvette in the sample holder and record the UV-Vis spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis and Reporting:
-
Process the spectrum to determine the λmax values and their corresponding absorbance.
-
If the molar extinction coefficient (ε) is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
III. pH-Dependent Spectral Analysis (Optional but Recommended)
To investigate the effect of pH, prepare buffer solutions of known pH (e.g., pH 2, 7, and 10). Prepare the analyte solutions in these buffers and acquire the spectra as described above. This will provide valuable information on the ionization states of the molecule.
Visualizing the Workflow and Molecular Comparisons
Diagram 1: Experimental Workflow for UV-Vis Spectroscopy
Caption: A streamlined workflow for acquiring UV-Vis spectral data.
Diagram 2: Structural Comparison of Benzoic Acid Derivatives
Caption: Structural evolution from benzoic acid to the target molecule.
By following the detailed protocol and considering the comparative data presented, researchers can confidently acquire and interpret the UV-Vis spectrum of 4-hydroxy-5-iodo-2-methylbenzoic acid. This foundational spectroscopic data is a critical component in the comprehensive characterization of this and other novel chemical entities, ultimately supporting the advancement of drug discovery and development.
References
-
SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. Available from: [Link]
-
Guo, H.-B., et al. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(48), 11870–11879. Available from: [Link]
-
Studylib. Iodination of Phenols: Lab Procedure & Aromatic Substitution. Available from: [Link]...
-
VTechWorks. (1997). Chemical Identification and Flavor Profile Analysis of Iodinated Phenols Produced from Disinfection of Spacecraft Drinking Water. Available from: [Link]
-
Brennan, N. F. (2006). University of Pretoria etd. Chapter 4: UV/VIS Spectroscopy. Available from: [Link]
-
da Silveira, C. H., et al. (2007). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 18(1), 169-172. Available from: [Link]
-
DergiPark. (2018). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-978. Available from: [Link]
-
Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Available from: [Link]
-
NIST. (2025). Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid. Available from: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
